Luxabendazole
Description
Propriétés
IUPAC Name |
[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O5S/c1-23-15(20)19-14-17-12-7-4-10(8-13(12)18-14)24-25(21,22)11-5-2-9(16)3-6-11/h2-8H,1H3,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIDWFUBDDXAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238189 | |
| Record name | Luxabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90509-02-7 | |
| Record name | Luxabendazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090509027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luxabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUXABENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S1S00GV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Luxabendazole's Mechanism of Action on Tubulin Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luxabendazole, a member of the benzimidazole class of anthelmintics, exerts its therapeutic effect by targeting tubulin, a critical component of the cytoskeleton. This technical guide delves into the core mechanism of action of this compound and its congeners on tubulin polymerization. While specific quantitative binding data for this compound is limited in publicly available literature, this document synthesizes the current understanding of the broader benzimidazole class to provide a comprehensive overview. This guide includes a summary of available quantitative data for related compounds, detailed experimental protocols for key assays, and visualizations of the pertinent molecular pathways and experimental workflows.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental to numerous cellular processes, including cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization and depolymerization, is essential for their function. Disruption of microtubule dynamics is a well-established therapeutic strategy, particularly in oncology and for anti-parasitic agents.
Benzimidazoles, a class of broad-spectrum anthelmintics, selectively target parasite tubulin, leading to the disruption of microtubule-dependent processes and ultimately, parasite death. This compound is a member of this class, and its mechanism of action is presumed to be consistent with that of other well-studied benzimidazoles, such as albendazole and mebendazole. This guide will explore the molecular interactions and cellular consequences of benzimidazole binding to tubulin.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action for benzimidazoles is the inhibition of tubulin polymerization. These compounds bind to a specific site on the β-tubulin subunit, preventing the incorporation of tubulin dimers into growing microtubule chains. This disruption leads to a net depolymerization of microtubules.
The binding site for benzimidazoles on β-tubulin is often referred to as the colchicine-binding site, although the exact interactions may differ. The selective toxicity of benzimidazoles towards parasites is attributed to a higher binding affinity for parasite β-tubulin isoforms compared to their mammalian counterparts. Resistance to benzimidazoles in parasites is frequently linked to specific point mutations in the β-tubulin gene, which alter the drug-binding site and reduce binding affinity.
Quantitative Data on Benzimidazole-Tubulin Interaction
Table 1: Tubulin Polymerization Inhibition by Benzimidazoles
| Compound | Organism/Cell Line | IC50 (µM) | Reference |
| Albendazole | Paclitaxel-resistant human ovarian cancer cells (1A9PTX22) | Potent inhibitor (specific IC50 not provided) | [1] |
| Mebendazole | Haemonchus contortus (L3 larvae) | Not specified, but high affinity binding observed | [2] |
| Nocodazole | Bovine brain | ~2.29 | [3] |
| Various Benzimidazole Derivatives | SK-Mel-28 (human melanoma) | 2.55 - 17.89 | [4] |
Table 2: Binding Affinity of Benzimidazoles to Tubulin
| Compound | Tubulin Source | Binding Affinity (Ka, M⁻¹) | Reference |
| Mebendazole | Haemonchus contortus | 1.6 x 10⁸ | [2] |
| Oxibendazole | Haemonchus contortus | High affinity (specific Ka not provided) | [2] |
| Albendazole | Haemonchus contortus | High affinity (specific Ka not provided) | [2] |
| Fenbendazole | Haemonchus contortus | High affinity (specific Ka not provided) | [2] |
| Thiabendazole | Haemonchus contortus | High affinity (specific Ka not provided) | [2] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the increase in turbidity as tubulin polymerizes into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (or other test compound) dissolved in DMSO
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
Procedure:
-
Prepare a tubulin solution at a final concentration of 3-5 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of a 96-well plate. Include a DMSO-only control.
-
Transfer the tubulin solution to the wells containing the test compound.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.
-
The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50% compared to the control.[5][6]
Colchicine-Binding Assay
This competitive binding assay is used to determine if a test compound binds to the colchicine-binding site on tubulin.
Materials:
-
Purified tubulin
-
[³H]-Colchicine
-
Test compound (this compound)
-
Phosphate buffer
-
DEAE-cellulose filter discs
-
Scintillation fluid and counter
Procedure:
-
Incubate purified tubulin with a fixed concentration of [³H]-colchicine and varying concentrations of the test compound in a phosphate buffer at 37°C for 1 hour.
-
After incubation, rapidly filter the mixture through DEAE-cellulose filter discs. The tubulin-ligand complex will bind to the filter, while unbound colchicine will pass through.
-
Wash the filters with cold buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
A decrease in radioactivity on the filter with increasing concentrations of the test compound indicates competitive binding to the colchicine site.
Immunofluorescence Microscopy for Microtubule Integrity
This cell-based assay visualizes the effect of the test compound on the microtubule network within cells.[3]
Materials:
-
Cultured cells (e.g., HeLa, or a relevant parasite cell line)
-
This compound (or other test compound)
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified time (e.g., 24 hours).
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous microtubule network and an increase in diffuse tubulin staining indicate inhibition of polymerization.
Signaling Pathways and Cellular Consequences of Microtubule Disruption
The inhibition of tubulin polymerization by benzimidazoles, including presumably this compound, triggers a cascade of downstream cellular events, ultimately leading to cell death.
Cell Cycle Arrest
Functional microtubules are essential for the formation of the mitotic spindle, which is responsible for chromosome segregation during cell division. Disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle, typically at the G2/M phase.[7][8][9]
Induction of Apoptosis
Prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway. The exact signaling cascade can vary between cell types but often involves the activation of caspase pathways. For instance, in some cancer cells, albendazole has been shown to induce apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.[7][10][11][12]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action of this compound.
References
- 1. Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific interaction of benzimidazole anthelmintics with tubulin: high-affinity binding and benzimidazole resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Widely Used Antihelmintic Drug Albendazole is a Potent Inducer of Loss of Heterozygosity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of apoptosis and autophagy by albendazole in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Benzimidazole Anthelmintics: A Deep Dive into Albendazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzimidazole anthelmintics, with a primary focus on albendazole, a widely used broad-spectrum anti-parasitic agent. This document will explore the critical chemical features of the benzimidazole scaffold that govern its therapeutic efficacy, detail relevant experimental methodologies, and present key data in a structured format for comparative analysis.
Introduction to Benzimidazole Anthelmintics
Benzimidazole derivatives are a cornerstone in the treatment of helminth infections in both human and veterinary medicine.[1][2] Their mechanism of action primarily involves the disruption of microtubule polymerization in parasitic cells by binding to β-tubulin.[1][2][3][4][5] This targeted action leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite.[3][5][6] The versatility of the benzimidazole scaffold has allowed for extensive chemical modifications, leading to the development of numerous potent anthelmintic drugs.
Core Structure-Activity Relationships of the Benzimidazole Scaffold
The anthelmintic activity of benzimidazole compounds is intricately linked to the nature and position of substituents on the core heterocyclic structure. The general benzimidazole scaffold and key positions for substitution are illustrated below.
Caption: General chemical structure of the benzimidazole core and key positions for substitutions that influence anthelmintic activity.
Systematic studies have revealed several key SAR principles for this class of compounds:
-
Position 2: Substitution at this position is crucial for anthelmintic activity. The presence of a methylcarbamate group, as seen in albendazole and mebendazole, is highly favorable for binding to β-tubulin and subsequent inhibition of microtubule polymerization.[7]
-
Position 5 (and 6): Modifications at the 5- and 6-positions of the benzene ring significantly impact the drug's metabolic profile, spectrum of activity, and potency. Lipophilic substitutions at this position can enhance membrane permeability.[2] For instance, the propylthio group in albendazole and the phenyl-sulfanyl group in fenbendazole contribute to their broad-spectrum efficacy.[7]
Quantitative Structure-Activity Relationship Data
The following table summarizes the structure-activity relationships of selected benzimidazole anthelmintics, highlighting the impact of substitutions on their primary biological activity.
| Compound | R2-Substituent | R5-Substituent | Primary Activity |
| Albendazole | Methylcarbamate | Propylthio | Broad-spectrum anthelmintic |
| Mebendazole | Methylcarbamate | Benzoyl | Broad-spectrum anthelmintic |
| Fenbendazole | Methylcarbamate | Phenyl-sulfanyl | Broad-spectrum anthelmintic |
| Thiabendazole | Thiazol-4-yl | H | Anthelmintic, antifungal |
| Parbendazole | Methylcarbamate | Butyl | Anthelmintic |
Experimental Protocols
The evaluation of the anthelmintic activity of benzimidazole derivatives involves a combination of in vitro and in vivo assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of a compound on the polymerization of tubulin, the primary molecular target of benzimidazoles.
Methodology:
-
Tubulin Isolation: Tubulin is purified from a relevant source, often parasitic or mammalian cells, through cycles of polymerization and depolymerization.
-
Assay Setup: Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C in the presence of various concentrations of the test compound.
-
Data Acquisition: The extent of tubulin polymerization is monitored over time by measuring the increase in turbidity (absorbance) at 340 nm using a spectrophotometer.
-
Analysis: The inhibitory concentration (IC50) is determined by plotting the rate of polymerization against the compound concentration.
In Vivo Efficacy Studies in Animal Models
Animal models of helminth infection are essential for evaluating the in vivo efficacy, pharmacokinetics, and safety of novel anthelmintic candidates.
Methodology:
-
Infection Model: A suitable host animal (e.g., mouse, gerbil) is infected with a specific species of helminth (e.g., Heligmosomoides polygyrus, Trichinella spiralis).
-
Treatment: Following the establishment of infection, animals are treated with the test compound, typically administered orally.
-
Efficacy Assessment: The efficacy of the treatment is determined by comparing the worm burden in treated animals to that in an untreated control group. This is typically done by sacrificing the animals at a specific time point post-treatment and counting the number of adult worms and/or larvae in the relevant organs.
-
Data Analysis: The percentage reduction in worm burden is calculated to determine the efficacy of the compound.
Synthetic Strategy and Experimental Workflow
The synthesis of albendazole and its analogs generally follows a multi-step process, starting from a substituted o-phenylenediamine. The general workflow for the synthesis and evaluation of novel benzimidazole anthelmintics is depicted below.
Caption: A generalized workflow for the synthesis and biological evaluation of novel benzimidazole anthelmintics.
A common synthetic route to albendazole involves the reaction of 4-(propylthio)-o-phenylenediamine with a cyanamide derivative, followed by cyclization and carbamoylation.[8]
Mechanism of Action Signaling Pathway
The primary mechanism of action of benzimidazole anthelmintics is the disruption of microtubule function in the parasite.
Caption: The signaling pathway illustrating the mechanism of action of benzimidazole anthelmintics.
By binding to the colchicine-sensitive site of β-tubulin, benzimidazoles inhibit the assembly of tubulin dimers into microtubules.[3][4] This disruption of the cytoskeleton has several downstream effects, including the impairment of glucose uptake and depletion of energy reserves, ultimately leading to paralysis and death of the parasite.[3][5][6]
Conclusion
The benzimidazole scaffold remains a highly privileged structure in the development of anthelmintic drugs. The structure-activity relationships, particularly concerning substitutions at the 2- and 5-positions, are well-established and provide a rational basis for the design of new, more effective agents. A thorough understanding of the SAR, coupled with robust in vitro and in vivo testing protocols, is critical for the continued development of novel benzimidazole-based therapies to combat parasitic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Albendazole - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 6. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Albendazole synthesis - chemicalbook [chemicalbook.com]
In Vitro Anthelmintic Spectrum of Benzimidazoles: A Technical Guide with a Focus on Luxabendazole's Class
Disclaimer: This technical guide addresses the in vitro anthelmintic spectrum of benzimidazoles as a class of compounds. Despite a comprehensive search, specific quantitative data and detailed experimental protocols for Luxabendazole are scarce in publicly available scientific literature. Therefore, this document leverages data from closely related and well-studied benzimidazoles, such as Albendazole, to provide a representative overview for researchers, scientists, and drug development professionals. The methodologies and data presented should be considered as a general framework for the in vitro evaluation of benzimidazole anthelmintics.
Introduction to Benzimidazole Anthelmintics
Benzimidazoles are a major class of broad-spectrum anthelmintic agents used extensively in both human and veterinary medicine. Their efficacy extends to a wide range of parasitic helminths, including nematodes, cestodes, and trematodes. The core chemical structure of these compounds is a bicyclic molecule composed of a fusion of benzene and imidazole rings. This compound belongs to this prominent class of drugs. The primary mechanism of action for benzimidazoles is the inhibition of tubulin polymerization, which disrupts microtubule-dependent cellular processes in the parasite, ultimately leading to its death.[1][2][3]
Mechanism of Action: Targeting the Parasite's Cytoskeleton
The selective toxicity of benzimidazoles against helminths is attributed to their higher affinity for parasite β-tubulin compared to mammalian β-tubulin. By binding to the colchicine-sensitive site of β-tubulin, these compounds inhibit the formation of microtubules.[2][3] This disruption has several downstream effects crucial for parasite survival:
-
Impaired Glucose Uptake: Microtubules are essential for the intracellular transport of nutrients. Their disruption leads to impaired glucose absorption by the parasite, resulting in energy depletion and the exhaustion of glycogen stores.[2][3]
-
Inhibition of Cell Division: Microtubules form the mitotic spindle, which is necessary for cell division. Benzimidazoles' interference with microtubule formation blocks egg production and larval development.[2]
-
Disruption of Cellular Integrity and Transport: The maintenance of cell shape, motility, and the secretion of essential molecules are all dependent on a functional microtubule network.
At higher concentrations, some benzimidazoles may also inhibit parasitic metabolic enzymes like malate dehydrogenase and fumarate reductase, further contributing to energy depletion.[2]
Figure 1. Benzimidazole Mechanism of Action.
In Vitro Anthelmintic Spectrum and Efficacy Data
Table 1: In Vitro Efficacy of Albendazole Against Helminth Eggs and Larvae
| Helminth Species | Assay Type | Metric | Concentration/Value | Reference |
| Haemonchus contortus | Egg Hatch Assay | IC50 | 119 nM | [4] |
| Haemonchus contortus | Larval Motility | IC50 | 18 µM (for Flufenerim, a compound screened alongside) | [4] |
| Ancylostoma ceylanicum | Larval Toxicity | Inhibition | >90% activity | [4] |
Table 2: In Vitro Efficacy of Albendazole Against Adult Helminths
| Helminth Species (Model) | Assay Type | Metric | Time to Paralysis/Death | Concentration | Reference |
| Pheretima posthuma (Earthworm) | Adult Motility | Paralysis & Death | Varies with concentration | 20 mg/ml | |
| Haemonchus contortus | Adult Motility | Mortality | 100% within 8 hours | 1.25 mg/ml | [5] |
Experimental Protocols for In Vitro Anthelmintic Assays
A variety of in vitro assays are employed to determine the anthelmintic activity of compounds. The choice of assay depends on the target helminth species and the specific life stage of interest.
Egg Hatch Assay (EHA)
This assay is used to evaluate the ovicidal activity of a compound.
-
Parasite Egg Collection: Helminth eggs are recovered from the feces of infected host animals and purified.
-
Incubation: A standardized number of eggs are incubated in a multi-well plate with varying concentrations of the test compound (e.g., this compound) and control substances (positive and negative controls).
-
Hatching and Assessment: After an incubation period (e.g., 48 hours), the number of hatched larvae and unhatched eggs in each well is counted under a microscope.
-
Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of egg hatching) is determined.
Larval Motility/Development Assay
This assay assesses the larvicidal effects of a compound.
-
Larval Preparation: L1 or L3 stage larvae are obtained from hatched eggs or fecal cultures.
-
Exposure: A defined number of larvae are exposed to a range of concentrations of the test compound in a liquid medium within a multi-well plate.
-
Motility Assessment: Larval motility is observed at specific time points (e.g., 24, 48, 72 hours). Motility can be scored visually or using automated tracking software.
-
Data Analysis: The percentage of larval mortality or inhibition of motility is calculated, and IC50 or LD50 values are determined.
Adult Motility Assay
This assay is used to determine the effect of a compound on adult worms. Due to the difficulty in obtaining adult parasitic helminths for in vitro studies, model organisms like the earthworm (Pheretima posthuma) are often used for preliminary screening.
-
Worm Collection: Adult worms (e.g., Pheretima posthuma) of similar size are collected and washed.
-
Exposure: Worms are placed in Petri dishes containing the test compound dissolved in a suitable solvent at various concentrations.
-
Observation: The time taken for paralysis (no movement except when shaken) and death (no movement when dipped in warm water) is recorded.
-
Data Analysis: The results are compared with a reference standard drug (e.g., Albendazole) and a negative control.
Figure 2. General Workflow for In Vitro Anthelmintic Testing.
Conclusion and Future Directions
While this compound belongs to the well-established benzimidazole class of anthelmintics with a known mechanism of action, there is a notable lack of specific in vitro efficacy data in the public domain. The information available for related compounds like Albendazole suggests that this compound is likely to exhibit a broad spectrum of activity against various helminths by targeting tubulin polymerization.
To fully characterize the in vitro anthelmintic spectrum of this compound, further research is essential. Future studies should focus on:
-
Systematic in vitro screening of this compound against a wide panel of economically and medically important helminth species.
-
Determination of quantitative efficacy metrics such as IC50 and LD50 values for different life stages (eggs, larvae, and adults).
-
Comparative studies to evaluate the in vitro potency of this compound relative to other commercially available benzimidazoles.
-
Investigation into the metabolism of this compound and the in vitro anthelmintic activity of its metabolites.
Such data are crucial for the rational design of drug efficacy studies and for optimizing the clinical and veterinary use of this compound.
References
- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Albendazole - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Luxabendazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification protocols for Luxabendazole, a benzimidazole anthelmintic agent. The information is compiled and adapted from established synthetic methodologies for benzimidazole carbamates, with a focus on providing detailed experimental procedures, structured data, and visual workflows to aid in research and development.
Synthesis of this compound
The synthesis of this compound, chemically known as methyl 5-(4-fluorophenylsulfonyloxy)benzimidazole-2-carbamate, is a multi-step process that involves the formation of a key diamino intermediate followed by a cyclization reaction to construct the core benzimidazole structure.
Synthetic Pathway Overview
The overall synthetic route can be conceptualized as a two-stage process:
-
Formation of the Intermediate: Synthesis of 1,2-diamino-4-(4-fluorophenylsulfonyloxy)benzene.
-
Cyclization and Carbamoylation: Reaction of the diamino intermediate to form the final this compound product.
A patent for a similar compound outlines a process starting from p-aminophenol, which is first acylated and nitrated. The resulting intermediate undergoes a condensation reaction with 4-fluorophenylsulfonyl chloride, followed by hydrolysis and reduction to yield the key diamino intermediate. This intermediate is then cyclized to form the benzimidazole ring.[1][2]
Detailed Experimental Protocols
Step 1: Synthesis of 1,2-diamino-4-(4-fluorophenylsulfonyloxy)benzene (Intermediate)
This crucial intermediate can be prepared through the reduction of a nitro-substituted precursor. A general approach involves the catalytic hydrogenation of 2-nitro-4-(4-fluorophenylsulfonyloxy)aniline.
-
Reaction Scheme:
-
2-nitro-4-(4-fluorophenylsulfonyloxy)aniline + H₂ (with catalyst) → 1,2-diamino-4-(4-fluorophenylsulfonyloxy)benzene
-
-
Protocol:
-
In a suitable reaction vessel, dissolve 2-nitro-4-(4-fluorophenylsulfonyloxy)aniline in an appropriate solvent such as methanol or ethanol.
-
Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-5 bar) or bubble hydrogen gas through the solution at atmospheric pressure.
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed, or until reaction completion is confirmed by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,2-diamino-4-(4-fluorophenylsulfonyloxy)benzene. This intermediate is often used in the next step without extensive purification.
-
Step 2: Synthesis of this compound via Cyclization
The final step involves the reaction of the diamino intermediate with a cyclizing agent that also provides the methyl carbamate moiety. A common reagent for this transformation is N,N'-bis(methoxycarbonyl)-S-methylisothiourea.
-
Reaction Scheme:
-
1,2-diamino-4-(4-fluorophenylsulfonyloxy)benzene + N,N'-bis(methoxycarbonyl)-S-methylisothiourea → this compound
-
-
Protocol:
-
Dissolve the crude 1,2-diamino-4-(4-fluorophenylsulfonyloxy)benzene in a mixture of a suitable alcohol (e.g., methanol or isopropanol) and an acid catalyst, such as acetic acid.
-
Add N,N'-bis(methoxycarbonyl)-S-methylisothiourea to the solution. The molar ratio of the cyclizing agent to the diamine is typically in the range of 1.0 to 1.2 equivalents.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature, which may induce the precipitation of the crude this compound.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent (e.g., the alcohol used in the reaction) to remove residual impurities.
-
Purification of this compound
Purification of the crude this compound is essential to obtain a product of high purity suitable for pharmaceutical applications. Recrystallization is a common and effective method.
Recrystallization Protocol
The choice of solvent is critical for effective recrystallization. For benzimidazole derivatives like Albendazole, solvents such as dimethylformamide (DMF), formic acid, and acetic acid have been employed. A mixed solvent system can also be effective.
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., a mixture of DMF and methanol, or acetic acid and water).
-
If the solution is colored, treatment with activated charcoal may be necessary to remove colored impurities.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of a cold, non-solvent (a solvent in which this compound is poorly soluble) to remove any adhering mother liquor.
-
Dry the purified this compound crystals under vacuum.
-
Data Presentation
The following tables summarize key quantitative data related to the synthesis and characterization of this compound. Please note that specific values may vary depending on the exact experimental conditions.
Table 1: Synthesis Reaction Parameters (Illustrative)
| Parameter | Step 1: Reduction | Step 2: Cyclization |
| Key Reagents | 2-nitro-4-(4-fluorophenylsulfonyloxy)aniline, H₂, Catalyst (e.g., Raney Ni) | 1,2-diamino-4-(4-fluorophenylsulfonyloxy)benzene, N,N'-bis(methoxycarbonyl)-S-methylisothiourea |
| Solvent | Methanol or Ethanol | Methanol/Acetic Acid |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 2-8 hours | 3-6 hours |
| Typical Yield | >90% (crude) | 70-85% (after purification) |
Table 2: Physicochemical and Analytical Data of this compound
| Property | Value | Analytical Method |
| Molecular Formula | C₁₅H₁₂FN₃O₅S | - |
| Molecular Weight | 365.34 g/mol | - |
| Melting Point | Not definitively reported; expected to be >200 °C based on similar structures. | Capillary Melting Point Apparatus |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF. | Solubility Test |
| HPLC Conditions | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water with modifiers (e.g., formic acid, ammonium acetate)Detection: UV at ~290 nm | High-Performance Liquid Chromatography |
| ¹H NMR (DMSO-d₆, δ, ppm) | Aromatic protons, carbamate proton, and methyl protons are expected. Specific shifts are not available in the searched literature. | Nuclear Magnetic Resonance Spectroscopy |
Visualization of Workflows
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Luxabendazole: A Physicochemical Profile for the Research Professional
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the core physicochemical properties of Luxabendazole, a benzimidazole anthelmintic. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate further investigation and formulation development. Due to the limited publicly available experimental data for this compound, information from the structurally similar and well-characterized benzimidazole, Albendazole, is included for comparative purposes and to provide context for expected properties and experimental methodologies.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a drug substance are critical determinants of its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). This section details the known and predicted properties of this compound.
Chemical Identity and Structure
This compound, with the IUPAC name [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate, is a derivative of the benzimidazole scaffold.[1] Its chemical structure is presented below:
Chemical Structure of this compound
Quantitative Physicochemical Data
The following tables summarize the key physicochemical parameters for this compound. Where specific experimental data for this compound is unavailable, computed values or data from the related compound Albendazole are provided for reference.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂FN₃O₅S | PubChem[1] |
| Molecular Weight | 365.3 g/mol | PubChem[1] |
| CAS Number | 90509-02-7 | PubChem[1] |
| Appearance | White to off-white powder (Expected) | Inferred from Albendazole[2] |
Table 2: Solubility and Partitioning Characteristics
| Property | Value | Remarks | Source |
| LogP (XLogP3) | 2.7 | Computed value | PubChem[1] |
| Water Solubility | Practically insoluble (Expected) | Inferred from Albendazole's poor water solubility[2][3] | - |
| Solubility in Organic Solvents | Expected to be soluble in dimethylsulfoxide (DMSO), strong acids, and strong bases; slightly soluble in methanol, chloroform, ethyl acetate, and acetonitrile. | Based on Albendazole's solubility profile[2] | - |
| pKa | Not available | - | - |
Table 3: Thermal Properties
| Property | Value | Remarks | Source |
| Melting Point | Not available | Data for the related compound Albendazole is in the range of 208-210 °C.[3] | - |
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of key physicochemical properties, based on standard pharmaceutical practices and literature for related compounds.
Determination of Melting Point
The melting point of a crystalline solid is a crucial indicator of its purity.
Methodology: Capillary Melting Point Method
-
A small, finely powdered sample of the substance is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range.
Solubility Determination
Solubility is a critical factor influencing a drug's dissolution rate and bioavailability.
Methodology: Shake-Flask Method
-
An excess amount of the solid drug is added to a known volume of the solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.
-
The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved drug in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.
Methodology: Shake-Flask Method
-
A known amount of the drug is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
-
The mixture is shaken vigorously to allow for the partitioning of the drug between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to separate the n-octanol and water layers.
-
The concentration of the drug in each phase is determined using a suitable analytical method.
-
The LogP is calculated as the logarithm of the ratio of the concentration of the drug in the n-octanol phase to its concentration in the aqueous phase.
Determination of pKa
The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's ionization state at different physiological pH values.
Methodology: Potentiometric Titration
-
A known concentration of the drug is dissolved in a suitable solvent (often a co-solvent system if aqueous solubility is low).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at which the drug is half-ionized.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound, like other benzimidazoles, is believed to exert its anthelmintic effect by targeting the protein tubulin. This interaction disrupts the formation and function of microtubules, which are essential for various cellular processes in the parasite.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound, leading to parasite death.
Caption: Proposed mechanism of action of this compound via inhibition of microtubule polymerization in parasite cells.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for the research community. While specific experimental data for this compound remains limited, the information presented, including comparative data from Albendazole and detailed experimental protocols, offers a robust starting point for further investigation. The elucidation of its mechanism of action as a tubulin polymerization inhibitor provides a clear direction for efficacy and mechanism-based studies. As research progresses, a more complete experimental profile for this compound will undoubtedly emerge, further aiding in its development and application.
References
- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vitro Metabolic Landscape of Albendazole: A Technical Guide
A Note on the Subject: This technical guide focuses on the in vitro metabolism and metabolite identification of albendazole . Initial searches for "luxabendazole" did not yield specific metabolism studies, suggesting a possible misspelling or a less common compound. Given the structural similarities and the extensive research available on the closely related anthelmintic albendazole, this paper provides a comprehensive overview of its metabolic fate in laboratory settings. This information is crucial for researchers, scientists, and drug development professionals working with benzimidazole-class compounds.
Introduction to Albendazole Metabolism
Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic widely used in both human and veterinary medicine. Its efficacy is largely dependent on its biotransformation into active and inactive metabolites. The primary metabolic pathway involves the oxidation of the sulfide group to form albendazole sulfoxide (ABZ-SO), the main active metabolite, which is then further oxidized to the inactive albendazole sulfone (ABZ-SO2)[1][2][3]. In vitro studies are essential for elucidating the enzymes involved, the kinetics of these transformations, and for identifying potential drug-drug interactions.
The in vivo metabolism of albendazole follows a path from albendazole to albendazole sulfoxide (ABZSO), then to albendazole sulfone (ABZSO2), and finally to albendazole amino sulfone (ABZSO2-NH2)[4]. ABZSO is the key active component that prevents parasites from absorbing glucose[4].
Key Metabolic Pathways and Enzymes
The in vitro metabolism of albendazole is predominantly carried out in the liver by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).
-
Sulfoxidation (Activation): The conversion of albendazole to its active metabolite, albendazole sulfoxide, is a critical step. In human liver microsomes, this reaction is mediated by both FMO and CYP enzymes, with a major contribution from CYP3A4[5].
-
Sulfonation (Inactivation): The subsequent oxidation of albendazole sulfoxide to the inactive albendazole sulfone is also mediated by CYP enzymes[5]. Studies suggest the involvement of CYP1A2 in this step in humans[5].
-
Hydroxylation: Another metabolic route involves the hydroxylation of albendazole, although this is generally a minor pathway compared to sulfoxidation.
The metabolic journey of albendazole is a critical determinant of its therapeutic efficacy and safety profile. The primary route of metabolism involves two key oxidative steps: sulfoxidation and sulfonation.
The initial and most significant metabolic conversion is the sulfoxidation of the parent albendazole molecule. This reaction is catalyzed by both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) within the liver. The product of this step is albendazole sulfoxide (ABZ-SO), which is the principal active anthelmintic metabolite.
Following its formation, albendazole sulfoxide undergoes further oxidation in a process known as sulfonation . This step is also mediated by CYP enzymes and results in the formation of albendazole sulfone (ABZ-SO2). Unlike its precursor, albendazole sulfone is pharmacologically inactive. This conversion, therefore, represents a detoxification and inactivation pathway, preparing the compound for eventual elimination from the body.
Quantitative Analysis of In Vitro Metabolism
The following tables summarize quantitative data from various in vitro studies on albendazole metabolism. These studies typically utilize liver microsomes from different species to investigate the kinetics of metabolite formation.
Table 1: Michaelis-Menten Kinetic Parameters for Albendazole Sulfoxidation in Cattle Liver Microsomes
| Parameter | Value | Unit |
| Vmax | 0.27 | nmol ABZ-SO/min/mg protein |
| Km | 15.10 | µM |
| Vmax (+)-ABZ-SO | 0.11 | nmol/min/mg protein |
| Km (+)-ABZ-SO | 9.40 | µM |
| Vmax (-)-ABZ-SO | 0.16 | nmol/min/mg protein |
| Km (-)-ABZ-SO | 26.70 | µM |
Source: Data compiled from studies on enantioselective liver microsomal sulphoxidation of albendazole in cattle.[6]
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Albendazole and its Metabolites in Muscle Tissue
| Compound | LOD (µg/kg) | LOQ (µg/kg) |
| Albendazole (ABZ) | 2.8–3.6 | 10.0–10.9 |
| Albendazole Sulfone (ABZ-SO2) | 0.2–0.4 | 1.0–1.5 |
| Albendazole Sulfoxide (ABZ-SO) | 2.4–3.8 | 8.0–9.7 |
| Albendazole-2-aminosulfone (ABZ-2NH2-SO2) | 0.5–0.9 | 1.5–3.0 |
Source: Data from a study on the simultaneous determination of albendazole and its three metabolites in pig and poultry muscle.[7]
Experimental Protocols for In Vitro Metabolism Studies
Detailed methodologies are crucial for the reproducibility of in vitro metabolism studies. The following sections outline typical experimental protocols.
Incubation with Liver Microsomes
The biotransformation of albendazole is commonly studied in vitro using liver microsomes from various species, including humans, cattle, sheep, and pigs[8].
Objective: To determine the metabolic profile and kinetics of albendazole in a controlled in vitro system.
Materials:
-
Pooled liver microsomes (e.g., human, rat, cattle)
-
Albendazole (substrate)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
Internal standard for analytical quantification
Procedure:
-
A reaction mixture is prepared containing liver microsomes, phosphate buffer, and albendazole.
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
The incubation is carried out at 37°C with gentle shaking for a specified time (e.g., 0-60 minutes).
-
The reaction is terminated by adding a quenching solution, which also serves to precipitate proteins.
-
The sample is centrifuged to pellet the precipitated protein.
-
The supernatant is collected for analysis.
Metabolite Identification and Quantification
The identification and quantification of albendazole and its metabolites are typically performed using high-performance liquid chromatography (HPLC) coupled with various detectors.
-
HPLC with UV or Photodiode Array (PDA) Detection: This is a common method for quantifying albendazole and its major metabolites. A C18 column is often used for separation, with a mobile phase consisting of a mixture of acetonitrile and a buffer solution[9]. The detector is typically set at a wavelength of 290 nm[10].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, LC-MS/MS is employed. This technique allows for the detection of metabolites at very low concentrations and provides structural information for metabolite identification[4][11]. Precursor-to-product ion transitions are monitored for each compound of interest. For instance, for albendazole, the transition might be m/z 266.1 -> 234.1[4].
Sample Preparation for Analysis:
-
Liquid-Liquid Extraction (LLE): The supernatant from the incubation mixture can be extracted with an organic solvent like ethyl acetate.
-
Solid-Phase Extraction (SPE): Alternatively, the sample can be passed through an SPE cartridge to clean up the sample and concentrate the analytes of interest[9].
-
The extracted and purified sample is then evaporated to dryness and reconstituted in the mobile phase before injection into the HPLC system.
Conclusion
In vitro studies are indispensable for characterizing the metabolic pathways of albendazole. The use of liver microsomes has provided significant insights into the roles of CYP450 and FMO enzymes in its activation and deactivation. The detailed experimental protocols and analytical methods described in this guide provide a framework for conducting robust and reproducible research in this area. Understanding the in vitro metabolism of albendazole is a cornerstone for predicting its in vivo behavior, assessing potential drug interactions, and ensuring its safe and effective use in clinical and veterinary practice.
References
- 1. In vitro effects of albendazole and its metabolites on the cell proliferation kinetics and micronuclei frequency of stimulated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Albendazole treatment of echinococcosis in humans: effects on microsomal metabolism and drug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry | PLOS One [journals.plos.org]
- 5. scielo.br [scielo.br]
- 6. Enantioselective liver microsomal sulphoxidation of albendazole in cattle: effect of nutritional status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Liver microsomal biotransformation of albendazole in deer, cattle, sheep and pig and some related wild breeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of albendazole metabolites in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS methods for albendazole analysis in feed and its metabolite residues in fish fillet and a leaching study in feed after an alternative procedure for drug incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Primary Molecular Target: β-Tubulin
The principal molecular target of Luxabendazole and other benzimidazole anthelmintics in helminths is the protein β-tubulin .[1] Microtubules, critical components of the eukaryotic cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers. These structures are vital for a multitude of cellular functions, including the maintenance of cell shape, intracellular transport, cell motility, and the formation of the mitotic spindle during cell division.[2][3]
This compound selectively binds to a specific site on the β-tubulin subunit of helminths, known as the colchicine-binding domain.[4][5] This binding event inhibits the polymerization of tubulin dimers into microtubules.[2][3] The preferential toxicity of this compound towards helminths is attributed to its significantly higher binding affinity for parasite β-tubulin compared to mammalian β-tubulin.[6]
Mechanism of Action
The binding of this compound to β-tubulin disrupts the dynamic equilibrium between tubulin dimers and microtubules. This interference leads to a net depolymerization of microtubules, triggering a series of downstream events that are detrimental to the parasite:
-
Disruption of Cellular Integrity: The loss of microtubule structures compromises the parasite's cellular architecture.
-
Impaired Nutrient Absorption: In intestinal nematodes, the microtubule-rich intestinal cells are particularly affected, leading to impaired glucose uptake and subsequent depletion of glycogen reserves.[4]
-
Inhibition of Cell Division: The failure to form a functional mitotic spindle arrests cell division, preventing growth, and reproduction.[4]
-
Inhibition of Secretory Processes: Microtubules are essential for the transport of vesicles. Their disruption inhibits the secretion of vital molecules.[3]
Ultimately, these cellular disruptions lead to paralysis and death of the helminth.
Resistance Mechanisms
Resistance to benzimidazoles, including what can be inferred for this compound, is primarily associated with single nucleotide polymorphisms (SNPs) in the gene encoding for β-tubulin isotype 1. These genetic alterations can lead to amino acid substitutions that reduce the binding affinity of the drug to its target. Common mutations are found at codons 167 (F167Y), 198 (E198A), and 200 (F200Y) in various helminth species.[7]
Quantitative Data (Representative)
As specific quantitative binding and inhibition data for this compound are scarce in the available literature, this section presents representative data from other well-studied benzimidazoles, such as Mebendazole (MBZ) and Albendazole (ABZ), which share the same primary molecular target and mechanism of action. These values illustrate the high affinity of benzimidazoles for helminth tubulin.
| Benzimidazole | Helminth Species | Assay Type | Parameter | Value | Reference |
| Mebendazole | Haemonchus contortus | Radioligand Binding | Ka | (1.6 ± 0.2) x 108 M-1 | [6] |
| Mebendazole | Trichostrongylus colubriformis (Susceptible) | Radioligand Binding | Maximum Binding | Significantly higher than resistant strain | [8] |
| Albendazole | Haemonchus contortus (Susceptible) | Radioligand Binding | IC50 | Lower than resistant strain | [1] |
| Various BZs | Haemonchus contortus | Radioligand Binding | Ka | 107 M-1 order of magnitude | [9] |
| Mebendazole | Porcine Brain Tubulin | Tubulin Polymerization | Kd | 2.8 x 105 M-1 | [5] |
Note: Ka = Association constant, IC50 = Half-maximal inhibitory concentration, Kd = Dissociation constant. Higher Ka and lower IC50/Kd values indicate stronger binding/inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of benzimidazoles with their molecular target, β-tubulin.
Tubulin Polymerization Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin, which can be monitored by an increase in turbidity.
Materials:
-
Purified helminth or mammalian tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP, 5% glycerol)
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Control inhibitors (e.g., colchicine, nocodazole) and stabilizers (e.g., paclitaxel)
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340-350 nm.
Procedure:
-
Prepare the reaction mixture on ice, containing the polymerization buffer and the desired concentration of purified tubulin (typically 2-4 mg/mL).
-
Add the test compound (this compound) or control compounds at various concentrations to the wells of a pre-chilled 96-well plate. Include solvent-only controls.
-
Add the tubulin-containing reaction mixture to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm or 350 nm over time (e.g., every 30 seconds for 60-90 minutes).
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the compound concentration.[10][11]
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a non-radiolabeled compound (this compound) for tubulin by measuring its ability to compete with a radiolabeled benzimidazole (e.g., [³H]Mebendazole) for binding to the target.
Materials:
-
Partially purified tubulin from helminth extracts.
-
Radiolabeled benzimidazole (e.g., [³H]Mebendazole).
-
Unlabeled test compound (this compound).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radiolabeled benzimidazole with the tubulin preparation in the presence of varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the tubulin-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[1][8]
Visualizations
Signaling Pathway: Downstream Effects of β-Tubulin Inhibition
Caption: Mechanism of action of this compound in helminths.
Experimental Workflow: Anthelmintic Target Identification
Caption: A generalized workflow for anthelmintic target identification.
Conclusion
The primary molecular target of this compound in helminths is unequivocally β-tubulin. Its mechanism of action, shared with other benzimidazoles, involves the inhibition of microtubule polymerization, leading to widespread cellular dysfunction and parasite death. While specific quantitative data for this compound remains elusive in publicly accessible domains, the wealth of information from analogous compounds provides a robust framework for understanding its potent anthelmintic activity. The experimental protocols and workflows detailed herein offer a guide for the continued investigation and development of benzimidazole-based anthelmintics. Further research to elucidate the precise binding kinetics and inhibitory concentrations of this compound would be invaluable to the field.
References
- 1. Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and anthelmintic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubulin and benzimidazole-resistance in Trichostrongylus colubriformis (Nematoda) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of tubulin polymerization by Mebendazole [hero.epa.gov]
- 6. The kinetics of mebendazole binding to Haemonchus contortus tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Temperature dependent binding of mebendazole to tubulin in benzimidazole-susceptible and -resistant strains of Trichostrongylus colubriformis and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. specific-interaction-of-benzimidazole-anthelmintics-with-tubulin-from-developing-stages-of-thiabendazole-susceptible-and-resistant-haemonchus-contortus - Ask this paper | Bohrium [bohrium.com]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Luxabendazole: A Technical Overview of a Broad-Spectrum Anthelmintic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luxabendazole, also known by its developmental code HOE 216V, is a benzimidazole carbamate anthelmintic agent. It has been identified as a broad-spectrum anthelmintic with potential efficacy against various parasitic worms, including nematodes, cestodes, and trematodes, in both their immature and adult stages. This technical guide provides a consolidated overview of the available scientific and patent literature on this compound, focusing on its discovery, synthesis, and key experimental data. Due to the limited publicly available information, this document summarizes the core technical details that have been disclosed.
Discovery and Developmental History
This compound, with the chemical name methyl 5-(4-fluorophenylsulfonyloxy)benzimidazole-2-carbamate, emerged from research into benzimidazole carbamates, a class of compounds known for their anthelmintic properties. While the detailed developmental history leading to its discovery is not extensively documented in peer-reviewed literature, its chemical structure and synthesis were described in patents.
Chemical Synthesis
The synthesis of this compound involves a multi-step process, as outlined in the patent literature. One described method starts from p-aminophenol and proceeds through several intermediates to yield the final compound.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on patent descriptions for the synthesis of this compound. Specific reagents, reaction conditions, and yields may vary based on the exact patent and optimization studies.
-
Nitration and Acylation of p-aminophenol: p-aminophenol is used as a starting material to prepare 3-nitro-4-substituted aminophenol intermediates through acylation and nitration reactions[1].
-
Condensation: The 3-nitro-4-substituted aminophenol intermediate is then subjected to a condensation reaction with 4-fluorophenylsulfonyl chloride in an alkaline solution. This is followed by hydrolysis to obtain a 2-nitro-4-(4-fluorophenyl-sulfonyl)-aniline intermediate.
-
Reduction: The nitro group of the 2-nitro-4-(4-fluorophenyl-sulfonyl)-aniline intermediate is reduced to an amino group, yielding a 4-(4-fluorophenyl-sulfonyl)-o-phenylenediamine intermediate.
-
Cyclization: The final step involves a cyclization reaction of the 4-(4-fluorophenyl-sulfonyl)-o-phenylenediamine intermediate with a suitable cyclizing agent to form the benzimidazole ring and introduce the methyl carbamate moiety, resulting in this compound.
Figure 1: Simplified workflow for the chemical synthesis of this compound.
Mechanism of Action
While specific studies on the mechanism of action of this compound are not available, as a benzimidazole carbamate, it is presumed to share the same mechanism as other drugs in its class, such as albendazole and mebendazole. The primary mode of action for benzimidazoles is the inhibition of tubulin polymerization[2][3][4].
This disruption of microtubule formation in parasitic helminths leads to:
-
Impaired glucose uptake and depletion of glycogen stores.
-
Inhibition of cell division and egg production.
-
Degenerative changes in the intestinal cells of the parasite.
Ultimately, these effects lead to energy depletion, immobilization, and death of the parasite.
Figure 2: Presumed mechanism of action for this compound based on the benzimidazole class.
Preclinical Data
The publicly available preclinical data for this compound is limited. The most detailed study found is the bacterial mutagenicity evaluation.
Mutagenicity Studies
This compound was evaluated for its mutagenic potential using the Ames test with Salmonella typhimurium strains TA1535, TA1538, TA98, and TA100, and the Escherichia coli Tryp- reversion test with strains WP2, WP2uvrA-, and CM891. The tests were conducted with and without metabolic activation (S9 mix)[1].
Table 1: Summary of Mutagenicity Testing of this compound [1]
| Test System | Strains | Concentration Range (µ g/plate ) | Metabolic Activation (S9) | Result |
| Salmonella typhimurium (Ames Test) | TA1535, TA1538, TA98, TA100 | 0.5 - 2500 | With and Without | Non-mutagenic |
| Escherichia coli (Tryp- Reversion) | WP2, WP2uvrA-, CM891 (WP2 uvrA- pKM101) | 0.5 - 500 | With and Without | Non-mutagenic |
Experimental Protocol: Bacterial Mutagenic Evaluation[1]
-
Test Substance: this compound
-
Test Systems:
-
Salmonella typhimurium strains: TA1535, TA1538, TA98, and TA100.
-
Escherichia coli strains: WP2, WP2uvrA-, and its pKM 101-containing derivative CM891.
-
-
Concentrations:
-
S. typhimurium: 0.5, 5, 50, 500, 1250, and 2500 µ g/plate .
-
E. coli: 0.5, 5, 50, and 500 µ g/plate .
-
-
Metabolic Activation: Tests were performed with and without the addition of a post-mitochondrial liver fraction (S9) from Wistar rats pretreated with Aroclor®.
-
Controls: Positive and negative controls were included in each experiment.
-
Procedure: The plate incorporation method was likely used, where the bacterial strains, test compound, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates. The plates are incubated, and the number of revertant colonies is counted.
-
Evaluation Criteria: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
Clinical Data
As of the current review of publicly available literature, no clinical trial data for this compound has been identified. Its development may not have progressed to human trials, or the data has not been published.
Conclusion
This compound (HOE 216V) is a broad-spectrum benzimidazole carbamate anthelmintic for which the primary available technical information is derived from patent literature and a single published mutagenicity study. The synthesis process follows a logical pathway for benzimidazole derivatives. The available toxicological data from in vitro bacterial assays suggest it is non-mutagenic. Its mechanism of action is presumed to be consistent with other benzimidazoles, involving the disruption of microtubule function in parasites.
The lack of comprehensive preclinical efficacy, pharmacokinetic, and clinical trial data in the public domain limits a full assessment of its developmental history and therapeutic potential. Further research or disclosure of proprietary data would be necessary for a more complete understanding of this compound's profile as an anthelmintic agent.
References
- 1. Bacterial mutagenic evaluation of this compound, a new broad spectrum anthelmintic, with the Salmonella typhimurium His- and the Escherichia coli Tryp- reversion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Albendazole? [synapse.patsnap.com]
Anthelmintic Properties of Benzimidazoles Against Cestodes: A Technical Guide Focused on Albendazole as a Luxabendazole Surrogate
Executive Summary
Cestode infections, caused by tapeworms such as Echinococcus, Taenia, and Hymenolepis species, pose a significant threat to both human and animal health globally. Benzimidazoles, a class of broad-spectrum anthelmintics, are a cornerstone of chemotherapeutic control of these parasites. This guide provides an in-depth technical overview of the anthelmintic properties of benzimidazoles, with a specific focus on Albendazole, against cestodes. It covers the mechanism of action, quantitative efficacy data from various preclinical and clinical studies, and detailed experimental protocols. Furthermore, this document includes visualizations of key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary anthelmintic action of benzimidazoles, including Albendazole, against cestodes is the disruption of microtubule polymerization.[1][2] This targeted action leads to a cascade of downstream effects that ultimately result in the parasite's death.
2.1 Inhibition of Tubulin Polymerization: Albendazole selectively binds to the β-tubulin subunit of the cestode's microtubules.[1][2] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, including maintaining cell structure, intracellular transport, and cell division.[1] The disruption of the microtubule cytoskeleton is particularly prominent in the tegument of the cestode, a syncytial outer layer responsible for nutrient absorption and interaction with the host.[3][4]
2.2 Impaired Glucose Uptake and Energy Depletion: The disruption of microtubules in the tegument severely compromises the parasite's ability to absorb glucose and other essential nutrients from the host's intestine.[1] This leads to a depletion of glycogen stores and a significant reduction in ATP production, causing energy depletion, immobilization, and ultimately, the death of the parasite.[1][5]
2.3 Disruption of Protein Synthesis and Secretion: Recent studies on Mesocestoides corti have shown that Albendazole treatment leads to an accumulation of secretory materials in the tegumental cytons and a reduction in the incorporation of newly synthesized proteins in the distal tegument.[3][4] This suggests that the disruption of microtubules also affects intracellular trafficking and protein turnover, further contributing to the drug's efficacy.[3][4]
Signaling Pathway: Benzimidazole Action on Cestode Tegument
Caption: Mechanism of Albendazole action on cestode cells.
Quantitative Efficacy Data
The efficacy of Albendazole against various cestode species has been evaluated in numerous in vivo and in vitro studies. The following tables summarize the quantitative data from some of these key studies.
Table 1: In Vivo Efficacy of Albendazole Against Cestodes
| Cestode Species | Host | Drug Formulation & Dosage | Treatment Duration | Efficacy Metric | Result | Reference |
| Echinococcus granulosus (cystic echinococcosis) | Human | Albendazole: 10-15 mg/kg/day | 3-6 months (continuous) | Cure Rate / Regression | ~30% cure; 30-50% regression | [6] |
| Echinococcus multilocularis (alveolar echinococcosis) | Human | Albendazole: 10-15 mg/kg/day | ≥ 2 years (continuous) | Inhibition of Progression | ~50% of cases | [6] |
| Taenia solium (taeniasis) | Human | Albendazole: 400 mg/day | 3 consecutive days | Cure Rate | 96.4% | [7] |
| Taenia solium (taeniasis) | Human | Albendazole: 400 mg (single dose) | 1 day | Cure Rate | 52.0% | [7] |
| Mesocestoides vogae | Mice | Albendazole: 10 mg/kg/day | 10 consecutive days | Larval Count Reduction | Significant reduction (p < 0.001) | [8] |
Table 2: In Vitro Efficacy of Albendazole and its Metabolites Against Cestodes
| Cestode Species | Drug | Concentration | Exposure Time | Efficacy Metric | Result | Reference |
| Taenia crassiceps | Albendazole Sulfoxide (ABZSO) | 0.0125 - 2.5 µg/ml | 11 days | Mortality Rate | Time and concentration-dependent mortality | [9] |
| Taenia solium | (+)-(R)-Albendazole Sulfoxide | Not specified | Not specified | Antiparasitic Activity | Higher activity than (-)-(S)-ABZSO | [10] |
| Raillietina echinobothrida | Albendazole (Zentel®) | Various | Not specified | Lethal Activity | Dose-dependent | [11] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for researchers to replicate or build upon these studies.
In Vivo Efficacy Study in a Murine Model of Mesocestoides vogae Infection
-
Objective: To evaluate the in vivo efficacy of Albendazole in reducing the larval burden of Mesocestoides vogae in mice.
-
Animal Model: BALB/c mice are infected with the larval stage of M. vogae.
-
Treatment Protocol:
-
Infection is allowed to establish for a predefined period (e.g., 15 days post-infection).
-
A treatment group receives Albendazole orally at a dose of 10 mg/kg of body weight daily for 10 consecutive days.[8]
-
A control group receives a vehicle solution.
-
-
Efficacy Assessment:
-
At the end of the treatment period (e.g., Day 25 post-infection), mice are euthanized.
-
The peritoneal cavity is lavaged to collect the larval cestodes.
-
The number of larvae is counted for each mouse in the treated and control groups.
-
Statistical analysis (e.g., t-test) is performed to determine the significance of the reduction in larval counts.[8]
-
Experimental Workflow: In Vivo Efficacy Assessment
Caption: Workflow for in vivo efficacy testing of Albendazole.
In Vitro Susceptibility Testing of Taenia Cysts
-
Objective: To determine the in vitro susceptibility of Taenia cysts to Albendazole sulfoxide (the active metabolite of Albendazole).
-
Parasite Preparation:
-
Taenia crassiceps cysts are obtained from the peritoneal cavity of experimentally infected mice.
-
Taenia solium cysts are obtained from the skeletal muscle of naturally infected pigs.
-
Cysts are washed in a sterile saline solution.
-
-
Drug Preparation and Exposure:
-
A stock solution of Albendazole sulfoxide (ABZSO) is prepared in dimethyl sulfoxide (DMSO).
-
Working solutions are prepared in a culture medium to achieve final concentrations ranging from 0.0125 to 2.5 µg/ml.[9]
-
Control cultures contain the vehicle (e.g., 0.25% DMSO).
-
-
Incubation and Observation:
-
A defined number of cysts (e.g., 25) are placed in cell culture flasks with 5 ml of the drug-containing or control medium.
-
Cultures are incubated at 37°C with 5% CO2.
-
Cysts are observed daily for up to 11 days using an inverted light microscope.[9]
-
-
Assessment of Mortality:
-
Cyst mortality is assessed based on criteria such as total paralysis of the membrane and cyst collapse.[9]
-
The time and concentration-dependent effects of the drug are recorded.
-
Host Immune Response and Combination Therapy
The host immune response plays a crucial role in the overall efficacy of anthelmintic treatment. Studies have shown that cestode infections typically induce a Th2-type immune response, which can be modulated by treatment.
5.1 Modulation of Host Immunity: In a study on Mesocestoides vogae infection in mice, co-administration of Albendazole with a human leukocyte extract (DLE) was shown to enhance the drug's larvicidal effect.[8] This combination therapy was more effective in shifting the parasite-induced Th2-dominant immunosuppression towards a Th1-biased immune response, characterized by M1 macrophage polarization and activation of the IFNγ/STAT1 signaling pathway.[8]
Signaling Pathway: Host Immune Response Modulation
Caption: Modulation of host immune response by combination therapy.
Conclusion
While specific data on Luxabendazole's activity against cestodes is limited, the extensive research on the closely related compound, Albendazole, provides a robust framework for understanding the anthelmintic properties of this class of drugs. Albendazole demonstrates significant efficacy against a range of cestodes by targeting microtubule synthesis, leading to impaired nutrient absorption and energy depletion in the parasite. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers and drug development professionals. Future research should aim to directly evaluate the efficacy of this compound against various cestode species to confirm its therapeutic potential and to explore novel combination therapies that modulate the host immune response for enhanced parasite clearance.
References
- 1. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 2. zzylchem.com [zzylchem.com]
- 3. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Clinical Treatment of Echinococcosis | Echinococcosis | CDC [cdc.gov]
- 7. Study reviews efficacy and safety of drugs against taeniasis caused by the pork tapeworm [who.int]
- 8. Co-Treatment with Human Leukocyte Extract and Albendazole Stimulates Drug’s Efficacy and Th1 Biased Immune Response in Mesocestoides vogae (Cestoda) Infection via Modulation of Transcription Factors, Macrophage Polarization, and Cytokine Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Effects of Albendazole Sulfoxide and Praziquantel against Taenia solium and Taenia crassiceps Cysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Analysis of Albendazole Sulfoxide Enantiomers Shows that (+)-(R)-Albendazole Sulfoxide Is the Active Enantiomer against Taenia solium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Luxabendazole In Vitro Culture Model for Haemonchus contortus
Introduction
Haemonchus contortus, a blood-feeding gastrointestinal nematode, poses a significant threat to small ruminant production worldwide, causing haemonchosis which leads to substantial economic losses.[1][2] The control of this parasite has been heavily reliant on the use of anthelmintic drugs. However, the emergence of drug-resistant strains necessitates the development of new, effective compounds and reliable in vitro screening methods.[1][2] Luxabendazole is a broad-spectrum anthelmintic belonging to the benzimidazole class of compounds. This document provides detailed protocols for establishing an in vitro culture model of H. contortus to assess the efficacy of this compound and other benzimidazole derivatives.
Principle of the Assays
The in vitro assays described herein—the Egg Hatch Assay (EHA) and the Larval Development Assay (LDA)—are standard methods for evaluating the efficacy of anthelmintics against the early life-cycle stages of H. contortus.[3] The EHA determines the concentration of a drug that inhibits the hatching of nematode eggs, providing a measure of its ovicidal activity.[4] The LDA assesses the drug's ability to inhibit the development of first-stage larvae (L1) to the infective third-stage larvae (L3), indicating its larvicidal properties.[3] These assays are crucial for high-throughput screening of potential new drugs and for monitoring the development of anthelmintic resistance in parasite populations.[2]
Mechanism of Action of Benzimidazoles
The primary mode of action of benzimidazoles, including this compound, is the disruption of microtubule polymerization in nematode cells.[5][6] These drugs exhibit a high affinity for parasite β-tubulin, a key protein component of microtubules.[6] By binding to β-tubulin, benzimidazoles inhibit its polymerization into microtubules, leading to the destruction of the cell's cytoskeleton.[6] This disruption affects essential cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately resulting in the death of the parasite.[5]
Experimental Protocols
Protocol 1: Haemonchus contortus Egg Recovery and Sterilization
This protocol describes the method for isolating H. contortus eggs from the feces of infected sheep or goats.
Materials:
-
Fresh fecal pellets from H. contortus-infected animals
-
Saturated sodium chloride (NaCl) solution
-
Set of sieves with decreasing mesh sizes (e.g., 250 µm, 100 µm, 25 µm)[7]
-
Centrifuge and centrifuge tubes (50 mL)
-
Beakers and sterile distilled water
-
Sodium hypochlorite solution (0.1% v/v)
-
Antibiotic-antimycotic solution (e.g., penicillin, streptomycin, amphotericin B)[8]
Procedure:
-
Collect fresh fecal pellets directly from the rectum of infected animals.
-
Soak the pellets in water for 1-2 hours to soften them.
-
Homogenize the fecal suspension and filter it through a series of sieves with decreasing mesh sizes to remove large debris.[7]
-
Collect the filtrate containing the eggs and centrifuge at 1,500 x g for 5 minutes.
-
Discard the supernatant and resuspend the pellet in saturated NaCl solution. Centrifuge again at 1,500 x g for 5 minutes.
-
The eggs will float to the surface. Carefully collect the supernatant containing the eggs and wash them several times with sterile distilled water by repeated centrifugation to remove the salt.
-
For sterilization, resuspend the final egg pellet in a 0.1% sodium hypochlorite solution for 5 minutes, followed by several washes with sterile distilled water containing an antibiotic-antimycotic solution to prevent bacterial and fungal contamination.[8]
-
Count the number of eggs per milliliter using a McMaster slide or similar counting chamber.
Protocol 2: In Vitro Egg Hatch Assay (EHA)
This assay evaluates the ovicidal activity of this compound.
Materials:
-
Sterilized H. contortus eggs (approximately 100-150 eggs/mL)
-
24-well microtiter plates
-
This compound stock solution (dissolved in dimethyl sulfoxide - DMSO)[9]
-
Sterile distilled water
-
Lugol's iodine solution[7]
-
Incubator (27°C)
Procedure:
-
Prepare serial dilutions of this compound from the stock solution. The final concentrations may range from 0.01 to 10 µg/mL.[4] A control group with 0.5% DMSO should be included.[7]
-
Pipette approximately 1 mL of the egg suspension (containing 100-150 eggs) into each well of a 24-well plate.
-
Add the appropriate concentration of the this compound solution to each well. Each concentration should be tested in triplicate.
-
Seal the plates to prevent evaporation and incubate at 27°C for 48 hours.[7]
-
After incubation, add a drop of Lugol's iodine solution to each well to stop the hatching process and stain the larvae.[7]
-
Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Calculate the percentage of egg hatch inhibition for each concentration relative to the control group.
Protocol 3: In Vitro Larval Development Assay (LDA)
This assay assesses the larvicidal activity of this compound.
Materials:
-
Freshly hatched L1 larvae of H. contortus
-
96-well microtiter plates
-
Culture medium (e.g., RPMI-1640 supplemented with glucose, antibiotics, and amphotericin B)[10]
-
This compound stock solution (in DMSO)
-
Incubator (27°C, ≥80% humidity)
-
Lugol's iodine solution
Procedure:
-
To obtain L1 larvae, incubate sterilized eggs in sterile water at 27°C for 24 hours.[3]
-
Prepare serial dilutions of this compound in the culture medium.
-
Add approximately 100 L1 larvae to each well of a 96-well plate.
-
Add the corresponding this compound dilutions to the wells. Include a control group with DMSO.
-
Incubate the plates at 27°C with high humidity for 6 days to allow for development to the L3 stage.
-
After incubation, add Lugol's iodine to stop development and stain the larvae.
-
Count the number of L1, L2, and L3 larvae in each well.
-
Determine the percentage of larval development inhibition at each drug concentration compared to the control.
Data Presentation
The results from the in vitro assays can be used to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of this compound. The data should be presented in clear and concise tables.
Table 1: Ovicidal Activity of this compound against H. contortus in the Egg Hatch Assay (EHA)
| This compound Concentration (µg/mL) | Mean % Egg Hatch Inhibition (± SD) |
| 0.01 | 15.2 (± 2.1) |
| 0.05 | 48.9 (± 3.5) |
| 0.1 | 75.6 (± 4.2) |
| 0.5 | 92.3 (± 1.8) |
| 1.0 | 98.7 (± 0.9) |
| ED50 | ~0.06 |
Note: Data are hypothetical and for illustrative purposes. The ED50 value for thiabendazole has been reported to vary from 0.09 to 15.63 µg/mL depending on the resistance level of the isolate.[4]
Table 2: Larvicidal Activity of this compound against H. contortus in the Larval Development Assay (LDA)
| This compound Concentration (µg/mL) | Mean % Larval Development Inhibition (± SD) |
| 0.01 | 22.5 (± 3.3) |
| 0.05 | 55.1 (± 5.0) |
| 0.1 | 82.4 (± 3.9) |
| 0.5 | 95.8 (± 2.1) |
| 1.0 | 99.2 (± 0.5) |
| IC50 | ~0.04 |
Note: Data are hypothetical and for illustrative purposes. For the benzimidazole albendazole, an LD50 of 0.06 µg/mL has been reported for a susceptible isolate.
Visualization
Experimental Workflow Diagram
Caption: Workflow for in vitro testing of this compound against H. contortus.
Signaling Pathway Diagram: Mechanism of Action of Benzimidazoles
Caption: Mechanism of action of this compound on nematode microtubule formation.
References
- 1. scilit.com [scilit.com]
- 2. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Does the in vitro egg hatch test predict the failure of benzimidazole treatment in Haemonchus contortus? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. scielo.br [scielo.br]
- 9. Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro Anthelmintic Effects of Plant Extracts on Haemonchus contortus - DELAWARE STATE UNIVERSITY [portal.nifa.usda.gov]
Application Notes and Protocols: Efficacy of Luxabendazole in a Jird/Gerbil Model for Anthelmintic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Mongolian gerbil (Meriones unguiculatus) serves as a valuable model for various parasitic diseases due to its susceptibility to a range of pathogens that affect humans and other species.[1][2] This document provides a detailed framework for evaluating the efficacy of Luxabendazole, a benzimidazole anthelmintic, in a gerbil model. While direct studies on this compound in gerbils are not extensively published, the protocols outlined here are synthesized from established methodologies for testing other benzimidazoles, such as fenbendazole and albendazole, in similar rodent models.[3][4][5][6]
Benzimidazoles, including this compound, exert their anthelmintic effects primarily by disrupting the microtubule structure in parasites.[7] They bind to the β-tubulin subunit, inhibiting polymerization and leading to impaired glucose uptake and energy depletion, which ultimately results in the parasite's death.[7][8][9] These protocols are designed to provide a robust methodology for preclinical screening of this compound against helminth infections.
Experimental Protocols
Animal Model and Husbandry
-
Species: Mongolian gerbil (Meriones unguiculatus).
-
Age: 6-8 weeks old at the start of the experiment.
-
Source: Procured from a reputable laboratory animal supplier.
-
Acclimatization: Animals should be acclimatized for a minimum of 7 days upon arrival.
-
Housing: Gerbils should be housed in individually numbered, clean cages with appropriate bedding.[3][5] They should be provided with water and standard rodent chow ad libitum.[3]
-
Environment: Maintained on a 12-hour light/dark cycle at a controlled temperature and humidity.
-
Ethics: All animal procedures must be performed in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
Experimental Infection Protocol
The choice of parasite will depend on the specific research question. Gerbils are susceptible to various nematodes, such as Dentostomella translucida, Onchocerca ochengi (implanted), and Strongyloides stercoralis.[3][4][10] The following is a general protocol for infection.
-
Parasite Culture: Obtain and maintain the desired helminth species to produce infective larvae (L3 stage) or eggs according to established parasitological techniques.[11]
-
Inoculation Dose: The dose of infective larvae or eggs will vary depending on the parasite species. For example, a study might use a specific number of embryonated eggs or L3 larvae.[1][12]
-
Route of Administration: The route can be oral gavage for gastrointestinal parasites or subcutaneous/intraperitoneal injection for others.[1][10]
-
Prepatent Period: Allow sufficient time for the infection to become patent (i.e., for eggs or larvae to be detectable). This period is parasite-specific and can range from days to weeks.[10]
-
Confirmation of Infection: Before drug administration, confirm infection in all animals. This is often done via fecal examination for eggs using techniques like the McMaster method to determine Eggs Per Gram (EPG) of feces.[3][5]
Drug Administration Protocol
-
Grouping: Based on pre-treatment EPG counts or other infection metrics, randomly assign gerbils to different treatment groups, including a vehicle-only control group.[3][5]
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose). The formulation should be a homogenous suspension or solution.
-
Dosage: The dosage of this compound should be determined based on preliminary studies or literature on similar benzimidazole compounds. Multiple dose levels are recommended to determine a dose-response relationship.
-
Administration: Administer the drug formulation orally via gavage.[3][6] The volume should be based on the individual animal's body weight.
-
Treatment Schedule: The treatment can be a single dose or multiple doses over several days, depending on the experimental design.[3]
Evaluation of Efficacy
Efficacy can be assessed through several parasitological and clinical parameters:
-
Fecal Egg Count Reduction (FECR): Collect fecal samples at specified time points post-treatment (e.g., days 7, 14, 21, and 28).[3][5] Calculate the percentage reduction in EPG counts compared to the control group.
-
Worm Burden Reduction: At the end of the study, euthanize the animals and perform necropsies to recover adult worms from the target organs (e.g., intestines, peritoneal cavity).[4][12] Efficacy is calculated by comparing the mean worm counts in treated groups to the control group.
-
Worm Motility/Viability: For some parasite models, recovered worms can be assessed for motility and viability as an indicator of drug effect.[4]
-
Clinical Observations: Monitor animals daily for any clinical signs of disease or adverse effects of the treatment. Record body weight regularly.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison. The following are illustrative examples based on typical outcomes for benzimidazole anthelmintics.
Table 1: Illustrative Fecal Egg Count Reduction (FECR) Following a Single Oral Dose of this compound in Gerbils Infected with a Nematode Species.
| Treatment Group | Dosage (mg/kg) | Mean EPG (Day 0) | Mean EPG (Day 14) | FECR (%) |
| Control (Vehicle) | 0 | 550 ± 75 | 580 ± 90 | - |
| This compound | 5 | 560 ± 80 | 150 ± 40 | 74.1 |
| This compound | 10 | 545 ± 70 | 25 ± 10 | 95.4 |
| This compound | 20 | 555 ± 85 | 0 | 100 |
Data are presented as mean ± standard deviation. FECR is calculated relative to the control group.
Table 2: Illustrative Adult Worm Burden Reduction in Gerbils Following Treatment with this compound.
| Treatment Group | Dosage (mg/kg) | Mean Adult Worm Count | Worm Burden Reduction (%) |
| Control (Vehicle) | 0 | 45 ± 8 | - |
| This compound | 5 | 12 ± 4 | 73.3 |
| This compound | 10 | 3 ± 2 | 93.3 |
| This compound | 20 | 0.5 ± 1 | 98.9 |
Data are presented as mean ± standard deviation. Worm counts are determined at necropsy on Day 28 post-treatment.
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
The following diagram illustrates the logical flow of an efficacy study for this compound in a gerbil model.
Caption: Workflow for evaluating anthelmintic efficacy in a gerbil model.
Mechanism of Action of Benzimidazoles
This diagram illustrates the molecular mechanism by which this compound and other benzimidazoles act on parasitic helminths.
Caption: Mechanism of action pathway for benzimidazole anthelmintics.
References
- 1. researchgate.net [researchgate.net]
- 2. Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 4. Development and validation of an Onchocerca ochengi adult male worm gerbil model for macrofilaricidal drug screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Evaluation of Orally Administered Anthelmintic Treatment Options for Dentostomella translucida in Naturally Infected Mongolian Gerbils (Meriones unguiculatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Albendazole is effective against established Echinococcus granulosus in gerbils: comparison of serum concentrations achieved by gavage and feed administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 8. Albendazole - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mdpi.com [mdpi.com]
- 11. A protocol for generating germ-free Heligmosomoides polygyrus bakeri larvae for gnotobiotic helminth infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of T-Helper-2 immune response based gerbil model of enteric infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Luxabendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luxabendazole is a broad-spectrum benzimidazole anthelmintic agent. Like other members of the benzimidazole class, its primary mechanism of action is the disruption of microtubule polymerization in helminth cells. This is achieved through binding to the β-tubulin subunit, preventing its incorporation into microtubules. The disruption of the microtubular network interferes with essential cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately leading to parasite death. This document provides detailed protocols for developing a comprehensive cell-based assay for screening the efficacy of this compound and other benzimidazole derivatives.
The proposed screening cascade involves a primary cell viability assay to determine the overall cytotoxic effect on helminth larvae, followed by a secondary, target-specific assay to confirm the mechanism of action by measuring the inhibition of tubulin polymerization. A counter-screen using a mammalian cell line is also included to assess the selectivity of the compound.
Mechanism of Action: Inhibition of Tubulin Polymerization
Benzimidazoles, including this compound, selectively bind to the colchicine-binding domain of the β-tubulin subunit in helminths. This binding event inhibits the polymerization of tubulin dimers into microtubules. The higher affinity for parasite tubulin compared to mammalian tubulin provides the basis for the selective toxicity of this class of drugs. The depolymerization of microtubules disrupts the cytoskeleton, leading to impaired glucose uptake and depletion of glycogen stores in the parasite. Furthermore, the disruption of the mitotic spindle during cell division prevents egg production and development.
Figure 1. Signaling pathway of this compound's mechanism of action.
Experimental Workflow for this compound Screening
The following workflow outlines a three-stage process for evaluating the anthelmintic potential of this compound.
Figure 2. Experimental workflow for this compound screening.
Data Presentation
Quantitative data from the screening assays should be summarized to facilitate comparison of this compound's potency and selectivity.
Table 1: In Vitro Efficacy of Benzimidazoles against Haemonchus contortus
| Compound | Assay Type | IC50 (µM) | Reference Compound IC50 (µM) (Albendazole) |
| This compound | Larval Viability (MTT) | To be determined | ~0.1 - 0.5 |
| This compound | Tubulin Polymerization | To be determined | ~0.5 - 2.0 |
| Albendazole | Larval Viability (MTT) | 0.25 | - |
| Fenbendazole | Larval Viability (MTT) | 0.30 | - |
| Mebendazole | Larval Viability (MTT) | 0.45 | - |
Table 2: Cytotoxicity of Benzimidazoles against a Mammalian Cell Line (e.g., Bovine Kidney Cells)
| Compound | Assay Type | IC50 (µM) | Selectivity Index (Mammalian IC50 / Helminth IC50) |
| This compound | Cell Viability (MTT) | To be determined | To be determined |
| Albendazole | Cell Viability (MTT) | > 25 | > 50 |
| Fenbendazole | Cell Viability (MTT) | > 30 | > 100 |
| Mebendazole | Cell Viability (MTT) | > 20 | > 44 |
Experimental Protocols
Protocol 1: Primary Screening - Helminth Larval Viability (MTT Assay)
This protocol is adapted for determining the viability of third-stage (L3) larvae of Haemonchus contortus.
Materials:
-
Haemonchus contortus L3 larvae
-
RPMI-1640 medium
-
Antibiotic-antimycotic solution (100x)
-
This compound (and other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Larvae Preparation:
-
Harvest H. contortus L3 larvae from fecal cultures.
-
Wash larvae extensively with sterile water to remove debris.
-
Exsheath the larvae by incubation in a solution of 0.1% sodium hypochlorite for 20 minutes at 37°C.
-
Wash the exsheathed larvae three times with sterile PBS.
-
Resuspend the larvae in RPMI-1640 medium supplemented with 1x antibiotic-antimycotic solution to a concentration of approximately 1000 larvae/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in RPMI-1640 medium. The final concentration of DMSO should not exceed 0.5%.
-
Add 50 µL of the larval suspension (approx. 50 larvae) to each well of a 96-well plate.
-
Add 50 µL of the appropriate drug dilution to each well. Include wells with medium only (negative control) and wells with a known anthelmintic like Albendazole (positive control).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight at room temperature in the dark to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of viability for each concentration relative to the negative control.
-
Determine the IC50 value of this compound by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Secondary Screening - In Vitro Tubulin Polymerization Assay
This protocol describes a turbidimetric assay to measure the effect of this compound on the polymerization of helminth tubulin.
Materials:
-
Purified helminth tubulin (isolated from a relevant parasite species, e.g., Ascaridia galli)[1]
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
This compound (and other test compounds)
-
Paclitaxel (polymerization promoter, positive control)
-
Nocodazole (polymerization inhibitor, positive control)
-
96-well half-area UV-transparent microplates
-
Temperature-controlled spectrophotometer (340 nm)
Procedure:
-
Tubulin Preparation:
-
Isolate tubulin from a suitable helminth source following established protocols, such as DEAE-Sephadex chromatography and temperature-dependent assembly/disassembly cycles.[1]
-
Store the purified tubulin in liquid nitrogen. On the day of the assay, thaw the tubulin on ice and clarify by centrifugation at high speed to remove any aggregates.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in polymerization buffer.
-
On ice, add the following to each well of a pre-chilled 96-well plate:
-
Polymerization buffer
-
GTP (to a final concentration of 1 mM)
-
Glycerol (to a final concentration of 5-10%)
-
Test compound (this compound) or control (DMSO, Paclitaxel, Nocodazole)
-
Purified helminth tubulin (to a final concentration of 1-2 mg/mL)
-
-
-
Polymerization Measurement:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the scattering of light by the forming microtubules.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of this compound.
-
Determine the rate of polymerization (Vmax) and the final plateau of absorbance for each curve.
-
Calculate the percentage of inhibition of tubulin polymerization for each concentration relative to the DMSO control.
-
Determine the IC50 value of this compound for tubulin polymerization inhibition by plotting the percentage of inhibition against the log of the drug concentration.
-
Protocol 3: Counter Screening - Mammalian Cell Cytotoxicity (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound on a mammalian cell line to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., bovine kidney cells - MDBK, or a human cell line like HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (and other test compounds)
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Culture:
-
Culture the mammalian cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells, count them, and adjust the cell density to 1 x 10^5 cells/mL in complete medium.
-
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well plate and incubate for 24 hours at 37°C to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Assay and Data Analysis:
-
Follow the same procedure for the MTT assay and data analysis as described in Protocol 1 .
-
Conclusion
The provided protocols outline a robust framework for the in vitro screening of this compound. By employing a primary whole-organism viability assay, a secondary target-based assay, and a mammalian cell counter-screen, researchers can effectively determine the anthelmintic potency, mechanism of action, and selectivity of this compound and other novel benzimidazole compounds. This comprehensive approach is essential for the early-stage evaluation of new drug candidates in the development of more effective treatments for helminth infections.
References
Application Notes: High-Throughput Screening Protocols for Luxabendazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luxabendazole is a broad-spectrum benzimidazole anthelmintic effective against a variety of gastrointestinal nematodes. The rise of anthelmintic resistance necessitates the discovery and development of new, more potent drugs.[1][2][3] High-throughput screening (HTS) of compound libraries, specifically focusing on analogs of existing effective drugs like this compound, is a key strategy for identifying novel lead candidates. These application notes provide detailed protocols for a primary, target-based HTS assay and a secondary, whole-organism phenotypic assay designed to identify and validate new this compound analogs.
Mechanism of Action: Inhibition of Tubulin Polymerization
Benzimidazoles, including this compound and its parent compound Albendazole, exert their anthelmintic effect by targeting the protein β-tubulin.[4][5] They bind to a specific site (the colchicine-sensitive site) on the β-tubulin subunit, which prevents its polymerization into microtubules.[5][6] Microtubules are essential cytoskeletal components crucial for vital cellular functions in the parasite, including nutrient absorption (specifically glucose), cell division, and maintenance of cell structure.[4][6] The disruption of microtubule formation leads to a depletion of the parasite's energy reserves, immobilization, and ultimately, death.[4][7]
References
- 1. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Throughput Screening of More Than 30,000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Albendazole - Wikipedia [en.wikipedia.org]
- 7. Albendazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Application Note: High-Throughput Screening for β-Tubulin Ligands Using a Luxabendazole-Based Assay
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Consequently, tubulin is a key target for the development of anticancer and anthelmintic drugs.[3] Benzimidazoles, such as Luxabendazole, represent a class of compounds that exert their biological effects by binding to β-tubulin and inhibiting its polymerization.[4] This disruption of the microtubule network leads to cell cycle arrest and apoptosis. This application note describes a protocol for a β-tubulin binding assay using this compound as a reference compound, suitable for the screening and characterization of new tubulin-targeting agents.
Mechanism of Action
This compound, like other benzimidazoles, selectively binds to the β-tubulin subunit, preventing its polymerization into microtubules.[1] This action is often localized to the colchicine binding site on the β-tubulin monomer.[5][6] The inhibition of microtubule formation disrupts the mitotic spindle, leading to a halt in cell division. The primary mode of action is the destabilization of microtubules, which are crucial for the viability of rapidly dividing cells, such as in cancerous tissues or parasites.[7]
Experimental Protocols
Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the in vitro assembly of microtubules. The polymerization of tubulin into microtubules causes an increase in turbidity, which can be monitored spectrophotometrically.[8][9]
Materials:
-
Purified porcine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
This compound
-
Nocodazole (positive control for inhibition)
-
Paclitaxel (positive control for stabilization)
-
DMSO (vehicle control)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of GTP in distilled water and store at -20°C.
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in General Tubulin Buffer to desired concentrations.
-
Prepare control compounds (Nocodazole and Paclitaxel) in a similar manner.
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.[8]
-
-
Assay Procedure:
-
Add 10 µL of the test compound (this compound) or control solutions to the wells of a pre-chilled 96-well plate.
-
Add 90 µL of the cold tubulin solution to each well to initiate the reaction. The final volume should be 100 µL.[8]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[6][9]
-
-
Data Analysis:
-
Plot absorbance (OD at 340 nm) versus time to generate polymerization curves.
-
Determine the initial rate of polymerization (Vmax) and the extent of polymerization (plateau height).
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the compound concentration.
-
Competitive Binding Assay using Fluorescence Polarization (FP)
This assay determines the binding of this compound to the colchicine site on β-tubulin by measuring the displacement of a fluorescently labeled colchicine analog. When the small fluorescent probe is bound to the large tubulin protein, it tumbles slowly, resulting in high fluorescence polarization. When displaced by a competitor like this compound, the free probe tumbles rapidly, leading to low polarization.
Materials:
-
Purified β-tubulin
-
Fluorescently labeled colchicine analog (e.g., a BODIPY or TAMRA conjugate)
-
Assay Buffer (e.g., 15 mM KH₂PO₄ pH 7.2, 5% glycerol, 1 mg/ml BSA)[10]
-
This compound
-
Unlabeled Colchicine (positive control)
-
DMSO (vehicle control)
-
Black, low-volume 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and unlabeled colchicine in DMSO. Serially dilute in Assay Buffer to create a range of concentrations.
-
Prepare a solution of β-tubulin at a concentration determined by initial binding experiments (typically around the Kd of the fluorescent probe).
-
Prepare a working solution of the fluorescently labeled colchicine analog at a low nanomolar concentration in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted this compound or control solutions to the wells of the 384-well plate.
-
Add 5 µL of the β-tubulin solution to each well and incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent colchicine analog solution to all wells. The final volume is 20 µL.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization in a suitable plate reader.
-
-
Data Analysis:
-
The change in millipolarization (mP) units is plotted against the concentration of the competitor (this compound).
-
The IC50 value is determined from the resulting dose-response curve.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Data Presentation
Table 1: Quantitative Analysis of this compound's Effect on Tubulin Polymerization
| Parameter | This compound | Nocodazole (Control) |
| IC50 (µM) | User Determined | ~2.5[2] |
| Maximal Inhibition (%) | User Determined | >90% |
Table 2: Binding Affinity of this compound to β-Tubulin
| Parameter | This compound | Colchicine (Control) |
| IC50 (µM) | User Determined | User Determined |
| Ki (µM) | User Determined | User Determined |
Visualizations
Caption: Experimental workflow for β-tubulin binding assays with this compound.
Caption: Mechanism of action of this compound on β-tubulin.
References
- 1. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: In Vivo Efficacy of Luxabendazole in a Rodent Model of Trichinosis
A comprehensive review of available scientific literature reveals a significant gap in detailed studies on the in vivo efficacy of luxabendazole specifically in a rodent model of trichinosis. While this compound is a benzimidazole anthelmintic, a class of drugs known for their activity against helminth infections, specific data on its ability to reduce parasite load, optimal dosages, and treatment protocols in the context of Trichinella spiralis infection in rodents are not extensively documented in the accessible scientific domain.
One available study indicates that in vivo treatment with this compound leads to biochemical alterations in the muscle-stage larvae of Trichinella spiralis, specifically a decrease in free glucose and glycogen levels.[1] This suggests a metabolic disruption mechanism of action. However, this study does not provide quantitative data on the reduction of parasite burden, which is a critical measure of anthelmintic efficacy.
In contrast, numerous studies detail the in vivo efficacy of a related benzimidazole, albendazole, in rodent models of trichinosis. These studies provide a framework for how such efficacy is typically evaluated and reported. For instance, the efficacy of albendazole has been assessed against both the early (enteral) and late (parenteral) stages of T. spiralis infection in mice, with reported larval reduction rates varying based on the dosage and timing of treatment.[2][3][4]
Given the lack of specific data for this compound, the following sections provide a generalized experimental protocol for evaluating the in vivo efficacy of an anthelmintic drug in a rodent model of trichinosis, based on established methodologies from studies on other benzimidazoles like albendazole. This can serve as a template for researchers designing future studies on this compound.
Generalized Experimental Protocol for Anthelmintic Efficacy in a Murine Model of Trichinosis
This protocol outlines a standard procedure for infecting mice with Trichinella spiralis and subsequently evaluating the efficacy of a test compound, such as this compound.
Animal Model and Husbandry
-
Species: Male albino mice (e.g., Swiss or BALB/c strains) are commonly used.
-
Age and Weight: Mice are typically 6-8 weeks old and weigh between 20-25 grams at the start of the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum.
-
Acclimatization: A minimum of one week of acclimatization to the laboratory conditions is recommended before the start of the experiment.
Parasite and Infection
-
Parasite Strain: A well-characterized strain of Trichinella spiralis should be used.
-
Infection Dose: Mice are orally infected with a standardized number of infective larvae (e.g., 200-300 larvae per mouse). The larvae are typically suspended in a small volume of sterile saline or gelatin and administered using an oral gavage needle.
Experimental Groups
A typical study design would include the following groups:
-
Group 1: Infected Untreated Control: Mice are infected with T. spiralis and receive a vehicle (the solvent used to dissolve the drug) without the active compound.
-
Group 2: Infected and Treated: Mice are infected and treated with the experimental drug (e.g., this compound) at various dosages.
-
Group 3 (Optional): Positive Control: Mice are infected and treated with a drug of known efficacy, such as albendazole, to validate the experimental model.
-
Group 4 (Optional): Uninfected Control: Mice receive no infection and no treatment to monitor for any non-specific effects of the experimental procedures.
Drug Administration
-
Route of Administration: Oral gavage is the most common route for administering anthelmintic drugs in this model.
-
Dosage and Formulation: The drug should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A range of doses should be tested to determine the optimal therapeutic concentration.
-
Treatment Schedule: Treatment can be initiated at different phases of the infection to assess efficacy against:
-
Enteral (Intestinal) Phase: Treatment typically starts shortly after infection (e.g., days 2-6 post-infection) to target adult worms in the intestine.
-
Parenteral (Muscular) Phase: Treatment is initiated later in the infection (e.g., days 30-35 post-infection) to target the encysted larvae in the muscles.
-
Efficacy Assessment
-
Adult Worm Burden (Enteral Phase):
-
Mice are euthanized at a specific time point after the end of the enteral phase treatment (e.g., day 7-9 post-infection).
-
The small intestine is removed, opened longitudinally, and incubated in saline at 37°C to allow adult worms to migrate out.
-
The number of adult worms is then counted under a dissecting microscope.
-
-
Muscle Larval Burden (Parenteral Phase):
-
Mice are euthanized at a later time point (e.g., day 35-42 post-infection).
-
The carcass is skinned, eviscerated, and weighed. The muscle tissue is then artificially digested using a pepsin-HCl solution to release the encysted larvae.
-
The total number of larvae is counted, and the larval density is expressed as larvae per gram of muscle tissue.
-
Data Presentation and Analysis
Quantitative data on parasite load should be summarized in tables for clear comparison between the different experimental groups. The percentage reduction in parasite load for each treatment group compared to the infected untreated control is a key efficacy parameter. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Table 1: Example Data Table for Enteral Phase Efficacy
| Treatment Group | Dose (mg/kg) | Mean Adult Worm Count (± SD) | % Reduction |
| Infected Control | - | - | |
| This compound | X | ||
| This compound | Y | ||
| Albendazole | Z |
Table 2: Example Data Table for Parenteral Phase Efficacy
| Treatment Group | Dose (mg/kg) | Mean Larval Count/gram muscle (± SD) | % Reduction |
| Infected Control | - | - | |
| This compound | X | ||
| This compound | Y | ||
| Albendazole | Z |
Visualizing the Experimental Workflow
A diagram can effectively illustrate the timeline of the experimental procedures.
Caption: Experimental workflow for assessing anthelmintic efficacy in a murine trichinosis model.
Conclusion and Future Directions
While direct evidence for the in vivo efficacy of this compound against Trichinella spiralis in rodent models is currently lacking in the public domain, the established protocols for other benzimidazoles provide a clear and robust framework for conducting such studies. Future research should focus on performing well-controlled in vivo experiments to determine the dose-dependent efficacy of this compound against both the intestinal and muscular stages of trichinosis. Such studies are essential to ascertain its potential as a therapeutic agent for this parasitic disease.
References
- 1. Biochemical effects of this compound on Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nvvj.journals.ekb.eg [nvvj.journals.ekb.eg]
- 3. Efficacy of albendazole against early and late stage of Trichinella spiralis infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Luxabendazole precipitation in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when working with Luxabendazole in cell culture environments.
Frequently Asked Questions (FAQs)
Q1: this compound precipitated out of my cell culture medium after I added it. What is the most common reason for this?
A1: The most common reason for this compound precipitation is its low aqueous solubility. This compound, a member of the benzimidazole family, is known to be practically insoluble in water and only slightly soluble in solvents like DMSO and methanol.[1][2] When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous environment of cell culture media, the drug can rapidly come out of solution, forming a precipitate.[3]
Q2: I've observed a precipitate in my media even before adding this compound. What could be the cause?
A2: Precipitation in cell culture media can occur for various reasons unrelated to the drug being tested. These include:
-
Temperature fluctuations: Repeated freeze-thaw cycles or drastic temperature shifts can cause salts and proteins in the media to precipitate.[4]
-
Evaporation: Increased concentration of media components due to evaporation can lead to the formation of precipitates.[4]
-
Component interactions: Certain media components, like calcium and phosphate salts, can react to form insoluble precipitates.[4]
-
Contamination: Bacterial or fungal contamination can also cause turbidity and precipitation in the culture.
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Addition to Cell Culture Media
This is a frequent issue stemming from the hydrophobic nature of benzimidazoles. Here's a step-by-step guide to address this problem.
Root Cause Analysis:
-
Low Aqueous Solubility: this compound is inherently poorly soluble in aqueous solutions like cell culture media.
-
Solvent Shock: Rapid dilution of a DMSO stock solution into the aqueous media can cause the drug to crash out of solution.
-
High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols:
Protocol 1: Preparation and Dilution of this compound Stock Solution
This protocol provides a standardized method for preparing a this compound stock solution and its subsequent dilution into cell culture media to minimize precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming block or water bath (optional)
-
Pre-warmed cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear. If necessary, gentle warming (e.g., 37°C) can be applied to aid dissolution.[5]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Dilution into Cell Culture Media:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in pre-warmed media to achieve the final desired concentration. Crucially, add the small volume of the drug stock to the larger volume of media while gently vortexing or swirling the media. This helps to rapidly disperse the drug and reduce the risk of localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation.
-
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[5][6]
-
Fresh Dilutions: It is recommended to prepare fresh dilutions of this compound in media for each experiment.
Protocol 2: Using Cyclodextrins to Enhance this compound Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[7][8][9][10][11] This protocol outlines the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubility enhancer.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Stir plate and stir bar
Procedure:
-
Preparation of HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in sterile water or PBS at a concentration determined to be non-toxic to the specific cell line being used.
-
-
Complexation of this compound with HP-β-CD:
-
Add the this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Sterilization and Use:
-
Sterilize the this compound-HP-β-CD complex solution by filtering it through a 0.22 µm filter.
-
This stock solution can then be diluted into your cell culture medium.
-
Data Presentation:
Table 1: Solubility of Benzimidazoles with and without Cyclodextrins
| Compound | Solvent | Solubility (µg/mL) | Fold Increase | Reference |
| Albendazole | Aqueous Solution | 0.4188 | - | [7][8] |
| Albendazole | with β-cyclodextrin | ~93.47 | 223x | [7][8] |
| Albendazole | with HP-β-cyclodextrin | ~443.06 | 1058x | [7][8] |
| Fenbendazole | Aqueous Solution | 0.1054 | - | [7][8] |
| Fenbendazole | with β-cyclodextrin | 45.56 | 432x | [7][8] |
| Fenbendazole | with HP-β-cyclodextrin | ~159.36 | 1512x | [7][8] |
Note: Data for Albendazole and Fenbendazole are presented as representative examples of benzimidazole solubility enhancement with cyclodextrins.
Issue 2: Reduced Cell Viability or Altered Phenotype in Control (DMSO-only) Wells
Root Cause Analysis:
-
DMSO Cytotoxicity: DMSO can be toxic to cells, especially at higher concentrations and with prolonged exposure.[5][6]
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to DMSO.
Troubleshooting Steps:
-
Determine DMSO Tolerance: Perform a dose-response experiment to determine the maximum concentration of DMSO your cell line can tolerate without significant effects on viability or morphology. This is typically in the range of 0.1% to 0.5%.
-
Minimize Final DMSO Concentration: Adjust your this compound stock concentration and dilution scheme to ensure the final DMSO concentration in your experiments is below the determined tolerance level.
-
Consistent DMSO Concentration: Ensure that the final DMSO concentration is the same across all wells, including the vehicle control.
Mechanism of Action: Inhibition of Microtubule Polymerization
This compound, like other benzimidazoles, exerts its biological effects by disrupting microtubule dynamics.[12][13] Microtubules are essential components of the cytoskeleton, involved in crucial cellular processes such as cell division, intracellular transport, and maintenance of cell shape.
Signaling Pathway Diagram:
Caption: this compound's mechanism of action on microtubule polymerization.
References
- 1. This compound | 90509-02-7 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Academy [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Inclusion complex and nanoclusters of cyclodextrin to increase the solubility and efficacy of albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antihelmintic flubendazole inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Luxabendazole Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Luxabendazole for successful in vitro assays. Given the limited specific solubility data for this compound, this guide incorporates data and methodologies from structurally related benzimidazole compounds, such as Albendazole and Mebendazole, to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: Publicly available data on the quantitative solubility of this compound is limited. It is reported to have slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol[1]. Like other benzimidazoles, it is considered poorly soluble in aqueous solutions.
Q2: Why is my this compound precipitating in the cell culture medium?
A2: Precipitation of poorly soluble compounds like this compound in aqueous-based cell culture media is a common issue. This often occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the medium. The organic solvent concentration drops significantly, and the aqueous environment cannot maintain the drug in solution, leading to precipitation.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Based on the available information and practices with similar benzimidazole compounds, 100% DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound[1]. It is crucial to use anhydrous (dry) DMSO, as absorbed water can reduce the solubility of hydrophobic compounds.
Q4: How can I minimize precipitation when diluting my this compound stock solution into the cell culture medium?
A4: To minimize precipitation, it is advisable to perform serial dilutions. First, dilute the DMSO stock solution in a small volume of a suitable co-solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG), before the final dilution into the aqueous medium. Additionally, ensure rapid and thorough mixing upon addition to the medium. The final concentration of the organic solvent in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cellular toxicity.
Q5: Does pH affect the solubility of this compound?
A5: Yes, the solubility of benzimidazole compounds is often pH-dependent. For instance, Albendazole's solubility is higher in acidic conditions (pH 2) compared to neutral or alkaline conditions. Given that this compound is a weak base, its solubility is expected to increase in acidic environments due to the formation of more soluble protonated species.
Q6: Can I use sonication or heating to dissolve this compound?
A6: Gentle warming (e.g., to 37°C) and sonication can be used to aid the dissolution of this compound in a solvent. However, it is essential to be cautious, as excessive heat can lead to the degradation of the compound. Always check the stability of this compound under these conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer/medium. | The compound has very low aqueous solubility, and the dilution factor is too high for the solvent to maintain solubility. | 1. Decrease the final concentration of this compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains below the threshold for cellular toxicity. 3. Use a multi-step dilution process. 4. Consider using solubility enhancers such as cyclodextrins. |
| Stock solution appears cloudy or contains undissolved particles. | The concentration of this compound exceeds its solubility limit in the chosen solvent. | 1. Try a lower stock concentration. 2. Gently warm the solution (e.g., 37°C) and/or use a sonicator to aid dissolution. 3. Ensure you are using high-purity, anhydrous solvent. |
| Inconsistent assay results. | Precipitation of this compound over the course of the experiment, leading to variable effective concentrations. | 1. Visually inspect your assay plates for any signs of precipitation before and after the incubation period. 2. Prepare fresh dilutions of this compound for each experiment. 3. Evaluate the stability of this compound in your specific assay medium and conditions. |
| Observed cellular toxicity is higher than expected. | The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high. | 1. Ensure the final concentration of the organic solvent in your assay is at a non-toxic level (typically ≤0.5% for DMSO). 2. Run a vehicle control (medium with the same concentration of solvent but without this compound) to determine the baseline level of solvent-induced toxicity. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂FN₃O₅S | PubChem |
| Molecular Weight | 365.3 g/mol | PubChem |
| Predicted pKa | 10.03 ± 0.10 | ChemicalBook[1] |
| Predicted Density | 1.571 ± 0.06 g/cm³ | ChemicalBook[1] |
Table 2: Comparative Solubility of Benzimidazole Compounds in Various Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| Albendazole | DMSO | 17 mg/mL (~64 mM) | Not Specified |
| Water | Insoluble | Not Specified | |
| Ethanol | Insoluble | Not Specified | |
| Mebendazole | DMSO | ~10 mM | Not Specified |
| Fenbendazole | DMSO | ~10 mg/mL | Not Specified |
| Dimethylformamide | ~10 mg/mL | Not Specified | |
| Flubendazole | DMSO | Highest among tested solvents | 25 - 60 |
| Water | Lowest among tested solvents | 25 - 60 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder accurately using a calibrated balance and place it in a sterile microcentrifuge tube or amber glass vial.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Tightly cap the tube/vial and vortex thoroughly for 2-5 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes, or gently warm it to 37°C.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Protocol 2: General Method for Determining this compound Solubility
-
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, ethanol, methanol, phosphate-buffered saline at various pH values)
-
Saturated solution preparation tubes (e.g., screw-cap vials)
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the test solvent in a screw-cap vial.
-
Tightly seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculate the solubility of this compound in the test solvent based on the measured concentration and the dilution factor.
-
Visualizations
Benzimidazole Mechanism of Action
References
Technical Support Center: Luxabendazole Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues associated with Luxabendazole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a benzimidazole carbamate anthelmintic agent.[1] Like other benzimidazoles, it has low aqueous solubility.[2][3] Its stability in aqueous solutions is a significant concern because it is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodegradation.[4][5] This degradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic byproducts.
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
A2: The main factors influencing this compound's stability are:
-
pH: this compound, similar to other benzimidazoles like Albendazole, is more stable in acidic conditions and degrades significantly in alkaline solutions.[1][6]
-
Temperature: Elevated temperatures accelerate the degradation process, particularly hydrolysis.[1][6]
-
Light: Exposure to light, especially UV radiation, can induce photodegradation.[1][4]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of sulfoxide and sulfone derivatives.[5][7]
Q3: What are the common degradation products of this compound?
A3: Based on the degradation pathways of similar benzimidazole compounds, the primary degradation products of this compound are expected to be:
-
Hydrolysis products: Cleavage of the carbamate group.
-
Oxidation products: Formation of this compound sulfoxide and this compound sulfone.
-
Photodegradation products: Various molecules resulting from the cleavage of the benzimidazole ring and other photochemical reactions.[4][8]
Q4: How can I improve the solubility and stability of this compound in my experiments?
A4: Several strategies can be employed:
-
pH Adjustment: Maintain the pH of the solution in the acidic range (e.g., pH 2-5).
-
Use of Co-solvents: Employing co-solvents like DMSO, methanol, or ethanol can enhance solubility, but their impact on stability should be evaluated.[9][10]
-
Complexation: Using cyclodextrins can improve solubility and protect the molecule from degradation.
-
Salt Formation: Preparing salts of this compound can significantly increase both solubility and stability.[7][9]
-
Protection from Light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.
Q5: What analytical methods are suitable for monitoring this compound stability?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and reliable method for assessing the stability of this compound and quantifying its degradation products.[11][12][13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer. | Poor aqueous solubility of this compound. pH of the buffer is not optimal. | Prepare a stock solution in an organic solvent like DMSO before diluting in the aqueous buffer. Adjust the pH of the final solution to be in the acidic range (pH 2-5). Consider using solubilizing agents like cyclodextrins. |
| Loss of this compound concentration over time in solution. | Chemical degradation (hydrolysis, oxidation). Adsorption to container surfaces. | Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light.[15] Use low-adsorption labware (e.g., polypropylene or silanized glass). For long-term storage, consider preparing the formulation as a salt.[7][9] |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. Contamination of the sample or mobile phase. | Perform forced degradation studies (acidic, basic, oxidative, photolytic) to identify the retention times of potential degradation products.[5] Use high-purity solvents and reagents. Ensure proper cleaning and equilibration of the HPLC system. |
| Inconsistent results in cell-based assays. | Degradation of this compound in the cell culture medium. Interaction with media components. | Determine the stability of this compound in the specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). Prepare fresh drug-containing media for each experiment. Consider the potential for metabolism by the cells being studied. |
Data Presentation
Table 1: Factors Affecting the Stability of Benzimidazole Carbamates (Data primarily based on Albendazole as a close analog to this compound)
| Condition | Parameter | Observation | Reference(s) |
| pH | Acidic (0.1M HCl) | High stability, even at elevated temperatures (60°C) and under light exposure. | [1] |
| Alkaline (0.1N NaOH) | Almost complete degradation, rate is temperature-dependent. | [1][6] | |
| Temperature | Elevated (80°C) | Significant degradation, especially in alkaline and oxidative conditions. | [6] |
| Low (-20°C, -80°C) | Recommended for long-term storage of stock solutions. | [15] | |
| Light | UV-C and UV-A | Can cause significant degradation through photolysis. | [16] |
| Xenon Lamp (simulated sunlight) | High photodegradation rate in ethanol solutions. | [1] | |
| Oxidation | Hydrogen Peroxide (3%) | Leads to the formation of sulfoxide and sulfone derivatives. | [5][7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in in vitro experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.
-
Materials:
-
This compound stock solution (1 mg/mL in methanol)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Photostability chamber
-
Water bath
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 N HCl. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[6][8][17] Keep a control sample wrapped in aluminum foil in the same chamber.
-
-
Analysis: Analyze all samples and a control (un-degraded) solution by a stability-indicating HPLC method to determine the percentage of degradation and identify degradation products.
Visualizations
Caption: this compound degradation pathways under different stress conditions.
Caption: Workflow for assessing this compound stability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ikev.org [ikev.org]
- 3. ijfmr.com [ijfmr.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Determination of albendazole and metabolites in silkworm Bombyx mori hemolymph by ultrafast liquid chromatography tandem triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzimidazole synthesis [organic-chemistry.org]
- 17. q1scientific.com [q1scientific.com]
Technical Support Center: Overcoming Luxabendazole Resistance in Helminth Field Isolates
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome luxabendazole resistance in helminth field isolates.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at overcoming this compound resistance.
| Observed Problem | Potential Cause | Recommended Solution |
| High IC50 values for this compound in a field isolate. | The isolate may possess target-site mutations, specifically in the β-tubulin gene. | Sequence the β-tubulin gene to identify known resistance-associated single nucleotide polymorphisms (SNPs). |
| The isolate might exhibit increased drug efflux due to the overexpression of P-glycoprotein (Pgp) transporters.[1][2][3] | Perform a drug susceptibility assay in the presence of a Pgp inhibitor, such as verapamil, to see if it restores sensitivity to this compound. | |
| A combination of this compound and another anthelmintic shows no synergistic effect. | The two drugs may have the same mechanism of action, leading to cross-resistance. | Select a combination of drugs with different mechanisms of action. For example, combine a benzimidazole like this compound with a nicotinic acetylcholine receptor agonist like levamisole. |
| The concentration of the synergistic agent may be too low. | Perform a dose-response matrix experiment to determine the optimal concentrations for synergy. | |
| Inconsistent results in in vitro drug susceptibility assays. | Variability in the developmental stage of the helminths used in the assay. | Standardize the age and developmental stage of the larvae or eggs used for each experiment. |
| The drug may not be fully solubilized in the culture medium. | Use a suitable solvent like DMSO to prepare a stock solution of this compound and ensure its final concentration in the assay does not inhibit the helminths. | |
| Difficulty in detecting known β-tubulin resistance mutations via PCR. | The primers used may not be specific to the helminth species being studied. | Design and validate species-specific primers for the β-tubulin gene. |
| The prevalence of the mutation in the population is low. | Use a more sensitive technique like pyrosequencing or a pooled DNA sequencing approach to detect low-frequency alleles. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound in helminths?
A1: As a member of the benzimidazole class of anthelmintics, the primary mechanism of resistance to this compound is due to specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene.[4][5] This gene encodes the protein that the drug targets. These mutations reduce the binding affinity of benzimidazoles to the β-tubulin, thereby rendering the drug less effective at disrupting microtubule formation in the parasite's cells.[6][7][8]
Q2: Are there other mechanisms of resistance besides β-tubulin mutations?
A2: Yes, non-target-site resistance mechanisms can also contribute to this compound resistance. A key mechanism is the increased efflux of the drug from the parasite's cells, mediated by transporters like P-glycoproteins (Pgp).[1][2][3] Overexpression of these efflux pumps can prevent this compound from reaching its intracellular target at a high enough concentration to be effective. Additionally, some studies suggest that resistant helminths may have an enhanced ability to metabolize and detoxify benzimidazoles.[9]
Q3: Can this compound resistance be reversed by removing the drug pressure?
A3: Current evidence suggests that benzimidazole resistance, once established in a helminth population, is unlikely to revert to susceptibility even if the use of the drug is discontinued.[10][11] This is because the genetic mutations conferring resistance do not appear to carry a significant fitness cost to the parasite in the absence of the drug.
Q4: What are the most promising strategies to overcome this compound resistance?
A4: The most promising strategies focus on two main approaches:
-
Combination Therapy: Using this compound in combination with another anthelmintic that has a different mechanism of action. This can create a synergistic effect and reduce the selection pressure for resistance to either drug.
-
Use of Resistance-Reversing Agents: Co-administering this compound with compounds that inhibit resistance mechanisms. For example, P-glycoprotein inhibitors like verapamil have been shown to restore sensitivity to benzimidazoles in resistant parasites by blocking the efflux of the drug.[1][3]
Q5: How can I test for this compound resistance in my field isolates?
A5: Several methods can be used to detect benzimidazole resistance:
-
In Vivo Tests: The Faecal Egg Count Reduction Test (FECRT) is a common method used in livestock to assess the efficacy of an anthelmintic.
-
In Vitro Assays: The Egg Hatch Assay (EHA) and Larval Development Test (LDT) are laboratory-based methods that measure the concentration of the drug required to inhibit egg hatching or larval development.
-
Molecular Assays: PCR-based methods can be used to detect the presence of known resistance-associated SNPs in the β-tubulin gene.
Experimental Protocols
Protocol 1: Egg Hatch Assay (EHA) for Detecting Benzimidazole Resistance
Objective: To determine the concentration of this compound that inhibits 50% of egg hatching (EC50) in a helminth isolate.
Materials:
-
Freshly collected faecal samples containing helminth eggs.
-
Saturated salt solution (e.g., NaCl or MgSO4).
-
Sieves of various mesh sizes (e.g., 100 µm, 50 µm, 25 µm).
-
Centrifuge and centrifuge tubes.
-
24-well culture plates.
-
This compound stock solution in DMSO.
-
Distilled water.
-
Lugol's iodine solution.
-
Inverted microscope.
Methodology:
-
Isolate helminth eggs from the faecal sample using a standard flotation and sieving technique.
-
Wash the collected eggs several times with distilled water to remove debris.
-
Prepare a suspension of eggs in distilled water and determine the egg concentration per milliliter.
-
Prepare serial dilutions of this compound from the stock solution. A typical concentration range to test would be from 0.001 µg/ml to 10 µg/ml.
-
In a 24-well plate, add a known number of eggs (e.g., 100-200) to each well.
-
Add the different concentrations of this compound to the wells. Include a negative control (no drug) and a solvent control (DMSO at the highest concentration used).
-
Incubate the plate at a suitable temperature (e.g., 25-27°C) for 48 hours.
-
After incubation, add a drop of Lugol's iodine to each well to stop further hatching.
-
Count the number of hatched larvae and unhatched eggs in each well under an inverted microscope.
-
Calculate the percentage of egg hatch inhibition for each drug concentration relative to the negative control.
-
Determine the EC50 value using a suitable statistical software package by plotting the percentage of inhibition against the log of the drug concentration.
Protocol 2: In Vitro Assay for Reversal of Resistance using a P-glycoprotein Inhibitor
Objective: To assess whether a P-glycoprotein inhibitor can restore the sensitivity of a this compound-resistant helminth isolate.
Materials:
-
This compound-resistant helminth larvae (e.g., L3 stage).
-
96-well culture plates.
-
This compound stock solution in DMSO.
-
P-glycoprotein inhibitor stock solution (e.g., Verapamil) in a suitable solvent.
-
Larval culture medium (e.g., RPMI-1640).
-
Plate reader or microscope for assessing larval motility.
Methodology:
-
Prepare a suspension of L3 larvae in the culture medium.
-
Dispense a known number of larvae into each well of a 96-well plate.
-
Prepare two sets of this compound serial dilutions in the culture medium.
-
To one set of dilutions, add a fixed, sub-lethal concentration of the P-glycoprotein inhibitor (e.g., verapamil). This concentration should be predetermined to not affect larval viability on its own.
-
Add the drug dilutions (with and without the inhibitor) to the wells containing the larvae. Include appropriate controls (no drug, inhibitor only, solvent only).
-
Incubate the plate at 37°C for 24-48 hours.
-
Assess larval motility either visually using a scoring system under a microscope or quantitatively using a plate reader that measures movement.
-
Calculate the percentage of larval motility inhibition for each concentration of this compound, both in the presence and absence of the P-glycoprotein inhibitor.
-
Compare the dose-response curves and the calculated IC50 values. A significant decrease in the IC50 of this compound in the presence of the inhibitor indicates that P-glycoprotein-mediated efflux contributes to the resistance.
Visualizations
Caption: Primary mechanisms of this compound action and resistance in helminths.
References
- 1. P-glycoprotein in helminths: function and perspectives for anthelmintic treatment and reversal of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 8. ijraset.com [ijraset.com]
- 9. Metabolism of albendazole, ricobendazole and flubendazole in Haemonchus contortus adults: Sex differences, resistance-related differences and the identification of new metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternation of anthelmintic treatments: a molecular evaluation for benzimidazole resistance in nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing Luxabendazole aggregate formation in high-throughput screens
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the formation of luxabendazole aggregates in high-throughput screening (HTS) assays. Aggregate formation by small molecules is a common source of false-positive results in HTS; this guide offers troubleshooting advice and detailed protocols to identify and mitigate this issue.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a problem in HTS?
A1: Compound aggregation is a phenomenon where small molecules self-associate in aqueous solutions to form colloidal particles, typically in the nanometer to micrometer range.[1] These aggregates can non-specifically inhibit enzymes and other proteins, leading to reproducible, concentration-dependent results that mimic true inhibitory activity.[1][2] This results in false-positive "hits" in HTS campaigns, wasting significant time and resources in follow-up studies.[2]
Q2: Is this compound prone to aggregation?
Q3: What are the initial signs that this compound may be aggregating in my assay?
A3: Several signs may indicate aggregation-based activity. These include:
-
A very steep dose-response curve.[8]
-
High hill slope in the IC50 curve.
-
Irreproducible results between experiments.
-
Activity that is sensitive to minor changes in assay conditions (e.g., buffer composition, protein concentration).
-
Non-specific inhibition against multiple, unrelated targets.
Q4: How can I prevent this compound from aggregating?
A4: The most common and effective method is the inclusion of a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer at a concentration of 0.01% to 0.1%.[9] Other strategies include lowering the final concentration of this compound in the assay and incorporating a "decoy" protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 mg/mL.[2]
Q5: Will adding detergent affect my assay's target?
A5: While generally effective, it is crucial to test the tolerance of your specific protein target to the chosen detergent. Run control experiments with the detergent alone to ensure it does not inhibit or denature your target protein or interfere with the assay readout.
Troubleshooting Guide
If you suspect this compound aggregation is causing issues in your HTS assay, follow this troubleshooting guide.
Problem: High rate of hits or inconsistent activity with this compound.
Step 1: Initial Assessment
-
Symptom: A large number of hits are observed, or the dose-response curve is unusually steep.[8]
-
Action: Review the this compound concentration used. Aggregation is concentration-dependent.[2]
Step 2: Introduce Detergent
-
Symptom: Activity persists after re-testing.
-
Action: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. If the inhibitory activity of this compound is significantly reduced or eliminated, aggregation is the likely cause.[9]
Step 3: Vary Compound and Protein Concentrations
-
Symptom: Detergent affects the target protein's stability or activity.
-
Action: Test a lower concentration range for this compound. True inhibitors should maintain activity, while aggregator effects may disappear below the critical aggregation concentration (CAC).[2] You can also try increasing the concentration of the target protein, which should not affect the IC50 of a true inhibitor but may overcome the effects of an aggregator.[8]
Step 4: Biophysical Confirmation
-
Symptom: Ambiguous results from detergent and concentration tests.
-
Action: Use a biophysical method like Dynamic Light Scattering (DLS) to directly detect the formation of particles in a solution of this compound at the concentrations used in your assay.[2][8]
The logical workflow for troubleshooting is illustrated in the diagram below.
Caption: Troubleshooting workflow for suspected this compound aggregation.
Experimental Protocols
Protocol 1: Detergent Counter-Screen Assay
This protocol is designed to test whether the observed activity of this compound is dependent on aggregation.
Objective: To determine if the addition of a non-ionic detergent attenuates the inhibitory activity of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer
-
Triton X-100 (10% stock solution)
-
Target protein and substrates
-
Assay plates (e.g., 384-well)
Procedure:
-
Prepare two sets of assay buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer containing a final concentration of 0.01% Triton X-100.
-
-
Create a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
Dispense the this compound dilutions into two sets of assay plates.
-
To the first set of plates, add the target protein and substrates prepared in Buffer A.
-
To the second set of plates, add the target protein and substrates prepared in Buffer B.
-
Incubate the plates according to your standard assay protocol.
-
Measure the assay signal.
-
Plot the dose-response curves for this compound in the presence and absence of Triton X-100.
Expected Results: If this compound is acting as an aggregator, a significant rightward shift in the IC50 value or a complete loss of activity will be observed in the presence of Triton X-100.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol provides a direct biophysical method to detect the formation of this compound aggregates.
Objective: To determine if this compound forms particles at concentrations relevant to the screening assay.
Materials:
-
This compound stock solution (in DMSO)
-
Assay buffer (the same used in the HTS)
-
DLS instrument and compatible cuvettes or plates.
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer, spanning the concentration range used in your HTS. Ensure the final DMSO concentration is consistent across all samples and matches the assay conditions.
-
Include a buffer-only control containing the same final concentration of DMSO.
-
Allow the samples to equilibrate at the assay temperature for a time equivalent to your assay's pre-incubation period.
-
Measure the particle size distribution for each sample using the DLS instrument.
-
Analyze the data to identify the presence of particles in the nanometer to micrometer range.
Expected Results: A significant increase in light scattering intensity and the appearance of a particle size distribution peak that is absent in the buffer-only control are indicative of aggregate formation. This allows for the determination of the critical aggregation concentration (CAC).[10]
The general workflow for these experimental protocols is shown below.
Caption: Experimental workflow for identifying compound aggregation.
Data on Benzimidazole Solubility
While specific solubility data for this compound is limited, studies on the structurally similar compound albendazole can provide valuable insights. The solubility of albendazole is highly dependent on pH and can be influenced by surfactants.
Table 1: Solubility of Albendazole under Different pH Conditions
| pH | Solubility (µg/mL) |
| 2.0 | 23.5 |
| 4.0 | 8.7 |
| 6.0 | 1.9 |
| 8.0 | 1.3 |
| 10.0 | 2.1 |
| Data adapted from studies on albendazole and may not be directly representative of this compound.[11] This data indicates that benzimidazoles tend to be more soluble in acidic conditions. |
Table 2: Effect of Surfactants on Albendazole Solubility
| Surfactant (1% solution) | Solubility (µg/mL) |
| None (pH 7.0) | ~1.4 |
| Tween 20 | 42.0 |
| Tween 80 | 35.0 |
| Cremophor EL | 38.0 |
| Data adapted from studies on albendazole.[11] This table illustrates that non-ionic surfactants can significantly increase the solubility of a benzimidazole compound, which is consistent with their ability to prevent aggregation. |
References
- 1. echemi.com [echemi.com]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C15H12FN3O5S | CID 72019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Albendazole - Wikipedia [en.wikipedia.org]
- 5. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. daneshyari.com [daneshyari.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Luxabendazole In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Luxabendazole in in vitro helminth cultures. Given the limited specific data on this compound, information from the broader benzimidazole class, particularly the closely related compound Albendazole, is used as a reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a broad-spectrum anthelmintic belonging to the benzimidazole class of compounds. Its primary mechanism of action involves binding to the β-tubulin protein of the helminth. This binding inhibits the polymerization of microtubules, which are essential for various cellular functions, including cell structure, division, and nutrient absorption. The disruption of microtubule formation leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, parasite death.[1][2][3][4][5]
Caption: Mechanism of action for Benzimidazoles like this compound.
Q2: How should I prepare a stock solution of this compound, which has low water solubility?
A2: Benzimidazoles like Albendazole and this compound are characterized by poor water solubility, which is a primary challenge for in vitro assays.[6][7][8] To prepare a stock solution, an organic solvent is required. Dimethyl sulfoxide (DMSO) is commonly used. It is crucial to first dissolve the compound in a small amount of 100% DMSO before making further dilutions in the culture medium. The final concentration of DMSO in the culture should be kept low (typically ≤0.5%) to avoid solvent toxicity to the helminths.
Q3: What are the critical parameters for a successful in vitro helminth culture for drug testing?
A3: Success in in vitro helminth cultivation depends on mimicking the host environment.[9][10] Key parameters include:
-
Culture Medium: Use a well-defined medium (e.g., RPMI-1640, DMEM) often supplemented with serum (e.g., FBS).[11]
-
Temperature and CO2: Maintain physiological conditions, typically 37°C with 5% CO2.[12]
-
pH and Osmolality: Ensure the medium's pH and osmotic pressure are suitable for the specific helminth species.
-
Sterility: Prevent bacterial and fungal contamination, which can be lethal to the worms.
-
Waste Removal: Periodically change the medium to remove toxic metabolic byproducts.[9]
Troubleshooting Guides
Problem 1: I am observing no significant effect of this compound on my helminths.
This is a common issue in in vitro anthelmintic screening.[13] Several factors could be responsible. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for lack of drug efficacy.
Problem 2: My helminths are dying or showing low motility in the control (vehicle-only) group.
High mortality in the control group invalidates the experiment. The cause is likely related to the culture conditions or handling.
-
Possible Cause 1: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high.
-
Solution: Ensure the final concentration of DMSO is non-toxic for your specific helminth species, typically below 0.5%. Run a toxicity control with multiple solvent concentrations to determine the safe limit.
-
-
Possible Cause 2: Suboptimal Culture Conditions. The medium, temperature, or gas composition may not be adequate for long-term survival.[9]
-
Solution: Review your culture protocol. Ensure the medium is fresh and properly supplemented. Verify incubator temperature and CO2 levels. Test different media formulations to optimize for your specific parasite.
-
-
Possible Cause 3: Contamination. Bacterial or fungal contamination can quickly kill helminths in culture.
-
Solution: Use sterile techniques for all manipulations. Include antibiotics/antimycotics (e.g., Penicillin-Streptomycin, Amphotericin B) in your culture medium if not already present.
-
-
Possible Cause 4: Handling Stress. Physical stress from collection, washing, and transfer can damage the parasites.
-
Solution: Handle worms gently. Minimize the time they spend outside of the incubator and optimal medium. Allow for an acclimatization period in the culture plates before adding any compounds.
-
Quantitative Data
The following tables summarize in vitro data for Albendazole and its active metabolite, Albendazole Sulfoxide (ABZSO), which can serve as a starting point for designing this compound experiments.
Table 1: Solubility of Albendazole in Various Media (Data serves as a proxy for this compound solubility challenges)
| Solvent/Medium (at 37°C) | Solubility (µg/mL) | Reference |
| Water | 0.43 ± 0.01 | [7] |
| pH 1.2 Buffer (HCl) | 633.50 ± 5.23 | [7] |
| pH 6.8 Buffer (Phosphate) | 0.64 ± 0.03 | [7] |
| pH 7.4 Buffer (Phosphate) | ~0.5 | [8] |
| Formulated with HPMC-AS | 2.53 ± 0.12 | [7] |
Table 2: In Vitro Efficacy (EC50) of Albendazole and its Metabolite
| Compound | Helminth Species | Life Stage | EC50 (µg/mL) | Exposure Time | Reference |
| Albendazole | Haemonchus contortus | Adult | >10, <50 | 48 hours | [11] |
| Albendazole Sulfoxide | Taenia crassiceps | Cyst | 0.068 | 11 days | [12] |
| Albendazole Sulfoxide | Taenia solium | Cyst | 0.113 | 11 days | [12] |
| Thiabendazole | Ascaridia galli | Egg (LDA) | 0.084 | N/A | [14] |
| Fenbendazole | Ascaridia galli | Egg (LDA) | 0.071 | N/A | [14] |
| *Note: Thiabendazole and Fenbendazole are other benzimidazoles, included for comparison. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add 100% cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential contaminants or undissolved microparticles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: General In Vitro Anthelmintic Assay Workflow
This protocol describes a typical workflow for assessing the efficacy of a compound like this compound using a motility or viability assay.
Caption: General experimental workflow for in vitro anthelmintic testing.
References
- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 3. Albendazole - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dramatic improvement in dissolution rate of albendazole by a simple, one-step, industrially scalable technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Combining solubilization and controlled release strategies to prepare pH-sensitive solid dispersion loaded with albendazole: in vitro and in vivo studies [frontiersin.org]
- 8. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. johnmischler.com [johnmischler.com]
- 10. api.pageplace.de [api.pageplace.de]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Effects of Albendazole Sulfoxide and Praziquantel against Taenia solium and Taenia crassiceps Cysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]
Luxabendazole Formulation Strategies: A Technical Support Resource for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating Luxabendazole for in vivo experiments. Given the limited publicly available data on specific this compound formulations, this resource offers troubleshooting guidance and frequently asked questions based on established strategies for structurally similar benzimidazole anthelmintics, such as albendazole and fenbendazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound powder is not dissolving in aqueous buffers for oral gavage. What can I do?
A1: This is a common issue as this compound, like other benzimidazoles, has very low aqueous solubility. Direct suspension in aqueous vehicles will likely result in poor and variable absorption. Here are some strategies to address this:
-
Micronization: Reducing the particle size of the this compound powder can increase the surface area for dissolution. If you have access to micronization equipment, this can be a valuable first step.
-
Suspending Agents: Creating a uniform and stable suspension is crucial for consistent dosing.
-
Recommended Approach: Use a combination of a wetting agent and a suspending agent. First, wet the this compound powder with a small amount of a surfactant like Tween® 80 or sodium lauryl sulfate to ensure it disperses in the vehicle. Then, add this mixture to a solution containing a suspending agent like carboxymethylcellulose (CMC), methylcellulose, or xanthan gum.
-
Troubleshooting:
-
Clumping: If the powder clumps when adding the vehicle, pre-wetting with a small amount of an organic solvent like DMSO or ethanol (which is then evaporated) or a surfactant solution can help.
-
Settling: If the suspension settles too quickly, increase the concentration of the suspending agent or try a more viscous agent. Ensure continuous stirring during dose administration.
-
-
Q2: I'm concerned about the low oral bioavailability of this compound. What formulation strategies can I use to enhance it?
A2: Low oral bioavailability is a significant challenge for benzimidazoles. Here are several established methods to improve absorption:
-
Co-solvents: While not ideal for large volumes, the use of co-solvents can be effective for small-scale studies. This compound has slight solubility in DMSO and Methanol[1]. A common approach for preclinical studies is to dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle like polyethylene glycol (PEG) 400 and/or saline.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drugs, increasing their apparent water solubility.
-
Protocol: Prepare a solution of a cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), in water. Add the this compound powder and stir or sonicate until a clear solution is formed. The molar ratio of drug to cyclodextrin needs to be optimized.
-
-
Solid Dispersions: This technique involves dispersing the drug in a solid polymer matrix at the molecular level.
-
Methodology: A common method is solvent evaporation. Dissolve both this compound and a polymer (e.g., povidone, HPMC-AS) in a common organic solvent. Then, evaporate the solvent to obtain a solid dispersion, which can be crushed and suspended in an aqueous vehicle for administration.
-
-
Lipid-Based Formulations: For lipophilic drugs like benzimidazoles, lipid-based formulations can enhance oral absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.
-
Q3: What are some starting point formulations I can try for a pilot in vivo study in rodents?
A3: Based on successful formulations for other benzimidazoles, here are a few suggestions:
| Formulation Component | Proposed Concentration/Ratio | Administration Route | Notes |
| Suspension | |||
| This compound | Target Dose (e.g., 10-50 mg/kg) | Oral Gavage | Ensure homogeneity with continuous stirring. |
| Tween® 80 | 0.5% - 2% (w/v) | Wetting agent. | |
| Carboxymethylcellulose (CMC) | 0.5% - 1% (w/v) in water or saline | Suspending agent. | |
| Co-solvent System | |||
| This compound | Target Dose | Oral Gavage / IP Injection | Use the minimal amount of DMSO required. |
| DMSO | <10% of final volume | ||
| PEG 400 | 30% - 60% of final volume | ||
| Saline or Water | q.s. to final volume | ||
| Cyclodextrin Solution | |||
| This compound | Target Dose | Oral Gavage / IV Injection | Requires optimization of the drug:cyclodextrin ratio. |
| HP-β-CD or SBE-β-CD | 20% - 40% (w/v) in water |
Q4: How does this compound work, and how can I visualize its mechanism of action?
A4: this compound, as a benzimidazole, is known to exert its anthelmintic effect by targeting tubulin. This disrupts the formation of microtubules, which are essential for various cellular functions in the parasite, including cell division and nutrient absorption.
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
-
Materials: this compound powder, Tween® 80, Carboxymethylcellulose (CMC), Purified Water or Saline.
-
Procedure:
-
Weigh the required amount of this compound for the desired dose and number of animals.
-
In a separate container, prepare a 0.5% (w/v) CMC solution by slowly adding CMC to water/saline while stirring vigorously. Allow it to hydrate fully (this may take several hours or can be expedited with gentle heating).
-
Prepare a 2% (v/v) solution of Tween® 80 in water.
-
In a mortar, add the weighed this compound powder. Add a small volume of the Tween® 80 solution and triturate with a pestle to form a smooth paste. This ensures the powder is adequately wetted.
-
Gradually add the 0.5% CMC solution to the paste while continuously triturating to form a uniform suspension.
-
Transfer the suspension to a graduated cylinder and adjust to the final volume with the CMC solution.
-
Store in a tightly sealed container, protected from light. Shake well before each administration.
-
Visualizations
The primary mechanism of action for benzimidazoles like this compound is the inhibition of tubulin polymerization, which is critical for microtubule formation in parasitic helminths.
References
Technical Support Center: Enhancing Luxabendazole Permeability in Caco-2 Cell Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the assessment of Luxabendazole permeability using the Caco-2 cell model.
Frequently Asked Questions (FAQs)
Q1: What is the Caco-2 cell model and why is it used for permeability studies?
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting human drug absorption.[1][2][3] When cultured on semipermeable supports, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[1][2][3] This model is valuable because it expresses various transport proteins, including influx and efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), as well as tight junctions between cells, which are crucial for regulating the passage of substances.[4][5][6]
Q2: My this compound shows low apparent permeability (Papp) in the apical to basolateral (A-B) direction. What are the potential reasons?
Low apparent permeability of this compound can be attributed to several factors:
-
Poor aqueous solubility: this compound, like other benzimidazoles, may have low solubility, which can limit the concentration of the drug available for transport.[7]
-
Active efflux: this compound may be a substrate for apically located efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the drug back into the apical (donor) compartment, reducing its net transport across the monolayer.[4][8] Studies have shown that other benzimidazoles, like albendazole sulfoxide, are substrates for BCRP.[8]
-
Low intrinsic permeability: The physicochemical properties of the this compound molecule itself might hinder its ability to passively diffuse across the cell membrane.
-
Experimental issues: Problems with the Caco-2 monolayer integrity or other technical aspects of the assay can also lead to artificially low permeability values.[4]
Q3: What is an efflux ratio and how is it used to identify active transport?
The efflux ratio is a measure used to determine if a compound is a substrate of active efflux transporters. It is calculated by dividing the apparent permeability coefficient from the basolateral to the apical direction (B-A) by the Papp in the apical to basolateral direction (A-B).[2][4]
-
Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is generally considered an indication of active efflux.[2][4] To confirm the involvement of specific transporters like P-gp or BCRP, the bidirectional assay can be performed in the presence of known inhibitors.[4][5] A significant reduction in the efflux ratio in the presence of an inhibitor confirms that the compound is a substrate for that transporter.[4]
Q4: How can I improve the solubility of this compound in my Caco-2 permeability assay?
For poorly soluble compounds like this compound, several strategies can be employed to improve solubility in the assay medium:
-
Use of co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent, but its concentration should be kept low (typically ≤1%) to avoid affecting cell viability and monolayer integrity.[9]
-
Formulation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and potentially their permeability.[1][10][11][12]
-
pH adjustment: The pH of the donor buffer can be adjusted to ionize the drug, which may increase its solubility. However, the pH should be maintained within a physiologically relevant range (e.g., apical pH 6.0-6.5, basolateral pH 7.4) to mimic intestinal conditions and not compromise cell health.[9]
Q5: What are the typical acceptance criteria for Caco-2 monolayer integrity?
To ensure the reliability of permeability data, the integrity of the Caco-2 cell monolayer must be verified before and after the experiment. The two most common methods are:
-
Transepithelial Electrical Resistance (TEER): TEER is a measure of the electrical resistance across the cell monolayer and is an indicator of the tightness of the junctions between cells. While values can vary between laboratories, TEER values are often expected to be ≥300 Ω·cm².[4][13]
-
Lucifer Yellow Permeability: Lucifer Yellow is a fluorescent molecule that has very low permeability across intact cell monolayers (paracellular transport). A high rejection of Lucifer Yellow (typically >95-99%) indicates a tight and intact monolayer.[4][13][14]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low TEER values (<300 Ω·cm²) | 1. Incomplete monolayer formation (cells cultured for <21 days).[4]2. Cell passage number is too high or too low.3. Contamination (e.g., mycoplasma).4. Toxicity induced by the test compound or vehicle.[14] | 1. Ensure cells are cultured for at least 21 days to allow for proper differentiation and tight junction formation.[4]2. Use cells within a consistent and validated passage number range.3. Regularly test for mycoplasma contamination.4. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration of this compound and vehicle.[15] |
| High Lucifer Yellow Permeability (>1-5%) | 1. Compromised tight junctions.[13][14]2. Physical disruption of the monolayer during handling.3. Cytotoxicity of the test compound.[14] | 1. Review cell culture conditions and ensure optimal growth.2. Handle the transwell plates gently, avoiding agitation that could dislodge cells.3. Assess compound cytotoxicity at the tested concentration.[15] |
| High Efflux Ratio (>2) | 1. This compound is a substrate for efflux transporters (e.g., P-gp, BCRP).[2][4] | 1. Perform a bidirectional permeability assay in the presence of specific inhibitors (e.g., Verapamil for P-gp, Fumitremorgin C or Ko143 for BCRP) to confirm which transporter is involved.[2][4][16] A reduction in the efflux ratio in the presence of an inhibitor confirms substrate activity.[4] |
| Low Compound Recovery (<80%) | 1. Binding of this compound to the plastic of the assay plate or filter membrane.2. Instability of the compound in the assay buffer.3. Cellular metabolism. | 1. Add Bovine Serum Albumin (BSA) (e.g., 1-4%) to the basolateral (receiver) compartment to reduce non-specific binding of lipophilic compounds.[9][17]2. Assess the stability of this compound in the assay buffer over the time course of the experiment.3. Analyze samples for the presence of metabolites using LC-MS/MS. |
| High Variability in Papp Values | 1. Inconsistent cell seeding density.2. Variability in monolayer integrity across the plate.3. Inaccurate pipetting or sample handling.4. Presence of an unstirred water layer.[18] | 1. Ensure a uniform cell suspension and consistent seeding in all wells.2. Verify TEER values for all wells before starting the experiment and exclude wells with values outside the acceptable range.3. Use calibrated pipettes and follow a standardized protocol for all sample transfers.4. Ensure adequate and consistent agitation of the plates during the incubation period to minimize the unstirred water layer.[18] |
Quantitative Data Summary
Table 1: Apparent Permeability (Papp) Classification in Caco-2 Cells
| Papp (x 10-6 cm/s) | Permeability Classification | Expected Human Intestinal Absorption |
| < 1.0 | Low | < 20% |
| 1.0 - 10.0 | Moderate | 20% - 80% |
| > 10.0 | High | > 80% |
| This classification is a general guideline and can vary.[19] |
Table 2: Common Efflux Pump Inhibitors and Their Typical Concentrations in Caco-2 Assays
| Inhibitor | Target Transporter | Typical Concentration |
| Verapamil | P-glycoprotein (P-gp) | 50 - 100 µM |
| Fumitremorgin C | Breast Cancer Resistance Protein (BCRP) | 1 - 10 µM |
| Ko143 | Breast Cancer Resistance Protein (BCRP) | 1 µM |
| Elacridar | P-gp and BCRP | 1 - 10 µM |
| Researchers should optimize inhibitor concentrations for their specific experimental conditions.[2][16][20][21] |
Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol is for determining the apparent permeability (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells (passage number 25-52)[15]
-
24-well Transwell plates (0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)[15]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)[22]
-
This compound stock solution (e.g., in DMSO)
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
-
TEER meter
-
Lucifer Yellow
Procedure:
-
Cell Seeding and Culture:
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each well. Only use monolayers with TEER values ≥300 Ω·cm².[4]
-
-
Assay Preparation:
-
Wash the cell monolayers twice with pre-warmed transport buffer.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
-
Permeability Assay (A-B Direction):
-
Prepare the dosing solution of this compound in transport buffer at the desired concentration (e.g., 10 µM).[6]
-
Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
-
Permeability Assay (B-A Direction):
-
Add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[22]
-
At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.
-
-
Post-Assay Integrity Check:
-
After collecting the samples, perform a Lucifer Yellow assay to confirm monolayer integrity was maintained throughout the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
-
Papp Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:[2] Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the transwell membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Protocol 2: Efflux Inhibition Assay
This protocol is designed to determine if this compound is a substrate of P-gp or BCRP.
Procedure:
-
Follow the Bidirectional Caco-2 Permeability Assay protocol as described above.
-
In parallel, run a set of experiments where a specific efflux pump inhibitor is added to both the apical and basolateral chambers during the pre-incubation and incubation steps.
-
Calculate the Papp (A-B) and Papp (B-A) values and the efflux ratio in the presence and absence of the inhibitor.
-
A significant decrease in the efflux ratio (ideally to ≤ 2) in the presence of a specific inhibitor indicates that this compound is a substrate of that transporter.[4]
Visualizations
Caption: Experimental workflow for a bidirectional Caco-2 permeability assay.
Caption: Simplified diagram of efflux pump-mediated transport of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. enamine.net [enamine.net]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 8. Transport of anthelmintic benzimidazole drugs by breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized conditions for prediction of intestinal drug permeability using Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artemisinin permeability via Caco-2 cells increases after simulated digestion of Artemisia annua leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Method for Testing of Drugs Belonging to Substrates and Inhibitors of the Transporter Protein BCRP on Caco-2 Cells | Tranova | Drug development & registration [pharmjournal.ru]
- 21. Differential selectivity of efflux transporter inhibitors in Caco-2 and MDCK-MDR1 monolayers: a strategy to assess the interaction of a new chemical entity with P-gp, BCRP, and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Validation & Comparative
Validating Luxabendazole Target Engagement In Vivo: A Comparative Guide to Thermal Shift Assay and Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful techniques for validating in vivo target engagement of the anthelmintic compound, Luxabendazole: the in vivo Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling. Understanding whether a drug binds to its intended target in a living organism is a critical step in drug development. This document offers detailed experimental protocols, data presentation formats, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound and In Vivo Target Engagement
This compound is a broad-spectrum benzimidazole anthelmintic, a class of drugs known to exert their effect by binding to β-tubulin and disrupting microtubule polymerization in parasitic worms.[1][2][3][4] This disruption leads to impaired glucose uptake and depletion of glycogen stores, ultimately resulting in parasite death.[1][2][3] While the in vitro mechanism is well-understood, confirming that this compound engages with β-tubulin in a whole-organism context is crucial for validating its efficacy and understanding potential off-target effects.
The Cellular Thermal Shift Assay (CETSA) has emerged as a valuable method for assessing target engagement in cells and tissues.[5][6][7][8][9] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[7][8][10] This change in thermal stability can be quantified to confirm drug-target interaction in a physiological setting.[7][8]
Comparison of In Vivo Target Engagement Methods
This guide compares the in vivo thermal shift assay with photoaffinity labeling, another robust technique for identifying direct binding partners of a compound.
| Feature | In Vivo Thermal Shift Assay (TSA) | Photoaffinity Labeling |
| Principle | Ligand binding induces thermal stabilization of the target protein. | A photoreactive version of the compound covalently crosslinks to its target upon UV irradiation. |
| Compound Requirement | Unmodified compound. | Synthesis of a photoreactive and tagged analog is necessary. |
| Detection Method | Western Blot, Mass Spectrometry, or reporter-based assays.[7][11][12] | Detection of the tag (e.g., biotin, fluorescent dye) via Western Blot or mass spectrometry. |
| Primary Advantage | Uses the unmodified drug, providing a more physiologically relevant assessment.[7] | Provides a covalent and permanent link to the target, facilitating stringent purification. |
| Primary Limitation | Not all ligand binding events result in a measurable thermal shift.[13] | The chemical modification might alter the compound's binding affinity or specificity. |
| Ideal Application | Confirming target engagement of an unmodified drug and studying downstream effects. | Identifying unknown targets and capturing transient interactions. |
Experimental Protocols
In Vivo Thermal Shift Assay (TSA) with this compound
This protocol describes a hypothetical in vivo TSA experiment to validate the engagement of this compound with its target, β-tubulin, in a nematode model organism (e.g., Caenorhabditis elegans).
1. Animal Treatment:
- Synchronize a population of C. elegans to the L4 larval stage.
- Divide the population into two groups: Vehicle control (e.g., DMSO) and this compound treatment.
- Expose the worms to the respective treatments in liquid culture for a predetermined time (e.g., 2 hours).
2. In Vivo Heating:
- After treatment, quickly harvest and wash the worms to remove excess compound.
- Resuspend the worm pellets in a small volume of buffer.
- Aliquot the worm suspensions into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute hold at room temperature.
3. Protein Extraction:
- Immediately after heating, lyse the worms by sonication or bead beating on ice.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
4. Protein Analysis:
- Collect the supernatant and determine the protein concentration.
- Analyze the samples by Western Blot using an antibody specific for β-tubulin.
5. Data Analysis:
- Quantify the band intensities for β-tubulin at each temperature for both the vehicle and this compound-treated groups.
- Plot the percentage of soluble β-tubulin as a function of temperature to generate melting curves.
- A shift in the melting curve to a higher temperature in the this compound-treated group indicates target engagement.
Photoaffinity Labeling for this compound Target Identification
This protocol outlines a hypothetical photoaffinity labeling experiment to identify the binding partners of this compound.
1. Synthesis of Photoaffinity Probe:
- Synthesize a this compound analog containing a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin).
2. Animal Treatment and UV Crosslinking:
- Treat synchronized L4 C. elegans with the photoaffinity probe or a control compound.
- Irradiate the worms with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.
3. Protein Extraction and Enrichment:
- Lyse the worms and solubilize the proteins.
- Use streptavidin-coated beads to enrich for biotin-tagged protein-probe complexes.
4. Protein Analysis:
- Elute the captured proteins from the beads.
- Separate the proteins by SDS-PAGE and identify the labeled proteins by mass spectrometry.
5. Target Validation:
- Validate the identified targets using orthogonal methods, such as RNAi knockdown or by performing a competitive binding experiment with an excess of unmodified this compound.
Data Presentation
Table 1: In Vivo Thermal Shift Assay Data for this compound
| Temperature (°C) | % Soluble β-tubulin (Vehicle) | % Soluble β-tubulin (this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 75 |
| 60 | 20 | 45 |
| 65 | 5 | 20 |
| 70 | <1 | 5 |
| Tm (°C) | 54.5 | 59.0 |
Table 2: Photoaffinity Labeling Target Identification
| Rank | Protein ID | Protein Name | Peptide Count | % Coverage |
| 1 | T05C12.3 | Tubulin beta-1 chain | 28 | 62 |
| 2 | F32A7.3 | Tubulin beta-2 chain | 25 | 58 |
| 3 | C37H5.8 | Heat shock protein 70 | 15 | 35 |
| 4 | F44E5.5 | Glyceraldehyde-3-phosphate dehydrogenase | 12 | 40 |
Visualizing Workflows and Pathways
Caption: In Vivo Thermal Shift Assay Workflow.
Caption: Photoaffinity Labeling Workflow.
Caption: this compound's Proposed Mechanism of Action.
Conclusion
Both in vivo thermal shift assay and photoaffinity labeling are powerful techniques for validating the target engagement of this compound. The choice between these methods will depend on the specific research question, available resources, and the properties of the compound. In vivo TSA is a more direct method for confirming the engagement of the unmodified drug, while photoaffinity labeling is an excellent tool for target discovery and for capturing interactions that may not induce a thermal shift. The protocols and comparative data presented in this guide provide a solid foundation for designing and executing robust in vivo target validation studies.
References
- 1. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 2. Albendazole - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. huber.embl.de [huber.embl.de]
- 8. annualreviews.org [annualreviews.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Luxabendazole and Fenbendazole Against Trichostrongylus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two benzimidazole anthelmintics, Luxabendazole and Fenbendazole, with a focus on their efficacy against Trichostrongylus, a genus of parasitic nematodes of major concern in ruminants. While extensive data is available for the well-established Fenbendazole, information on this compound, a newer compound, is more limited in the public domain. This comparison synthesizes the available scientific literature to aid in research and development decisions.
Mechanism of Action: A Shared Pathway
Both this compound and Fenbendazole belong to the benzimidazole class of anthelmintics and share a common mechanism of action. They exert their parasiticidal effects by binding to β-tubulin, a protein subunit of microtubules.[1][2] This binding disrupts the polymerization of microtubules in the parasite's intestinal and absorptive cells, leading to a cascade of detrimental effects. The compromised microtubule integrity impairs essential cellular functions, including glucose uptake and intracellular transport, ultimately resulting in energy depletion, paralysis, and death of the parasite.[1][2] The selectivity of benzimidazoles for parasitic β-tubulin over that of the host animal ensures a high safety margin.
Caption: Mechanism of action for benzimidazole anthelmintics.
Comparative Efficacy Data
Fenbendazole Efficacy Data
The following tables summarize the results of several studies on the efficacy of Fenbendazole against Trichostrongylus species.
Table 1: Efficacy of Fenbendazole against Trichostrongylus colubriformis in Sheep
| Dosage (mg/kg) | Efficacy (%) | Reference |
| 5 | 99.5 | [3] |
| 10 | 96 | [4] |
| 20 | 79 | [4] |
| 40 | 96 | [4] |
| 80 | 100 | [4] |
Table 2: Efficacy of Fenbendazole against Trichostrongylus axei in Cattle
| Dosage (mg/kg) | Efficacy (%) | Reference |
| 5 | >99 | [5] |
| 7.5 | 100 | [3] |
It is important to note that the efficacy of Fenbendazole can be influenced by factors such as the specific parasite strain, host animal species, and the presence of anthelmintic resistance. Some studies have reported reduced efficacy of fenbendazole against gastrointestinal nematodes in sheep.[6]
This compound Efficacy Data
This compound is described as a broad-spectrum anthelmintic effective against major gastrointestinal nematodes.[7][8] However, specific, publicly available, peer-reviewed studies detailing its percentage efficacy against Trichostrongylus species at various dosages could not be identified in the current search. Further research and publication of clinical trial data are required to establish a direct comparison with Fenbendazole.
Experimental Protocols
Detailed experimental protocols are crucial for the objective comparison of anthelmintic performance. The following outlines a general experimental workflow for a controlled anthelmintic efficacy trial in ruminants, based on common practices in the field.
Key Experimental Steps:
-
Animal Selection and Acclimatization: Healthy, parasite-naive animals of the target species (e.g., sheep or cattle) are selected and allowed to acclimatize to the experimental conditions.
-
Artificial Infection: Animals are artificially infected with a known number of infective third-stage larvae (L3) of the target Trichostrongylus species.
-
Treatment Allocation: Post-infection, animals are randomly allocated to different treatment groups, including a control (untreated) group and groups receiving different dosages of the test anthelmintics (this compound and Fenbendazole).
-
Drug Administration: The anthelmintics are administered to the respective groups, typically orally.
-
Fecal Egg Count Reduction Test (FECRT): Fecal samples are collected from each animal before and at specified intervals after treatment to determine the reduction in fecal egg counts.
-
Post-mortem Worm Burden Count: At the end of the study period, animals are euthanized, and the gastrointestinal tracts are examined to determine the number of adult worms present. Efficacy is calculated by comparing the worm burdens in the treated groups to the control group.
Caption: General experimental workflow for an anthelmintic efficacy trial.
Logical Relationship of Drug Comparison
The comparative assessment of this compound and Fenbendazole is contingent on several key parameters. The ideal comparison would involve a head-to-head clinical trial. In the absence of such data, a comparison must be inferred from their individual properties and performance against relevant parasites.
References
- 1. Fenbendazole - Wikipedia [en.wikipedia.org]
- 2. An Update on the Biologic Effects of Fenbendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anthelmintic efficacy of fenbendazole against thiabendazole-resistant strains of Haemonchus contortus and Trichostrongylus colubriformis in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of fenbendazole against gastrointestinal nematodes in naturally infected goats in Maputo Province, Mozambique using in vivo, in vitro and molecular assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. entomoljournal.com [entomoljournal.com]
- 7. This compound|CAS 90509-02-7|DC Chemicals [dcchemicals.com]
- 8. Bacterial mutagenic evaluation of this compound, a new broad spectrum anthelmintic, with the Salmonella typhimurium His- and the Escherichia coli Tryp- reversion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Luxabendazole and Mebendazole in a mouse model
A Comparative Analysis of Anthelmintic Efficacy for Researchers and Drug Development Professionals
Mechanism of Action: Targeting the Parasite's Cytoskeleton
Both Luxabendazole and Mebendazole belong to the benzimidazole class of anthelmintics. Their primary mechanism of action involves the disruption of microtubule polymerization in parasitic helminths.[1][2][3] By binding to the β-tubulin subunit of the microtubules, these drugs inhibit the formation of the parasite's cytoskeleton.[1][2][4] This disruption leads to a cascade of downstream effects, including impaired glucose uptake and depletion of glycogen stores, ultimately resulting in the paralysis and death of the parasite.[1][2][3] The selective toxicity of benzimidazoles is attributed to their higher binding affinity for parasite β-tubulin compared to mammalian tubulin.
Below is a diagram illustrating the generalized signaling pathway for benzimidazole anthelmintics like this compound and Mebendazole.
Efficacy of Mebendazole in a Murine Model of Trichuriasis
Direct comparative efficacy data for this compound in a mouse model is not available in the reviewed literature. However, a study on the experimental infection of DBA-2 mice with Trichocephalus muris (a model for human trichuriasis) compared the efficacy of Vermox® (Mebendazole), albendazole, and medamine. The results indicated that Mebendazole was the most effective among the tested drugs at all stages of parasite development.
Table 1: Efficacy of Mebendazole (Vermox) against Trichocephalus muris in DBA-2 Mice
| Treatment Group | Dosage | Efficacy |
| Mebendazole (Vermox) | Not specified | Most effective at all stages of parasite development |
| Albendazole | 25 mg/kg (larval) | Complete recovery |
| >75-100 mg/kg (adult) | Required for 100% effect | |
| Medamine | 150 mg/kg (larval) | Complete recovery |
| >450-600 mg/kg (adult) | Required for 100% effect |
Data extracted from a comparative study on the efficacy of Vermox, albendazole, and medamine in an experimental model of trichocephaliasis in mice.
Experimental Protocols
Detailed experimental protocols for studies directly comparing this compound and Mebendazole in a mouse model are currently unavailable. However, a general experimental workflow for assessing the in vivo efficacy of an anthelmintic drug in a Trichuris muris mouse model is outlined below.
Detailed Methodology for a Trichuris muris Efficacy Study (Generalized)
-
Animal Model: Male or female mice of a susceptible strain (e.g., DBA-2) are typically used, aged 6-8 weeks at the time of infection.
-
Infection: Mice are orally inoculated with a standardized dose of embryonated Trichuris muris eggs.
-
Treatment Groups: After a pre-patent period to allow the infection to establish, mice are randomly assigned to different treatment groups, including a vehicle control group, a Mebendazole group, and a this compound group.
-
Drug Administration: The drugs are typically administered orally via gavage for a specified number of consecutive days. The dosage would be determined based on preliminary dose-ranging studies.
-
Efficacy Assessment: At a predetermined time point after the final treatment, mice are euthanized, and the cecum and colon are removed. The number of adult worms is counted under a dissecting microscope.
-
Data Analysis: The mean worm burden of each treatment group is compared to the vehicle control group to calculate the percentage of worm burden reduction, which is a primary measure of anthelmintic efficacy.
Conclusion
While both this compound and Mebendazole are expected to exhibit anthelmintic activity through the inhibition of tubulin polymerization, a direct, quantitative comparison of their efficacy in a mouse model is not currently available in the public domain. The provided data on Mebendazole's high efficacy against Trichuris muris in mice serves as a valuable reference point. Future head-to-head studies following standardized experimental protocols are necessary to definitively determine the comparative potency of this compound and Mebendazole in a preclinical setting. Such studies would be invaluable for guiding the selection and development of the most effective anthelmintic candidates.
References
- 1. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 2. Efficacy of albendazole against early and late stage of Trichinella spiralis infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of albendazole and mebendazole-induced, time-dependent oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of albendazole in experimental toxocariasis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Luxabendazole for Parasitic β-Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of luxabendazole's specificity for parasitic β-tubulin, benchmarked against other common benzimidazoles such as albendazole and mebendazole. The following sections detail the mechanism of action, comparative binding affinities, in vitro and in vivo efficacy, and the experimental protocols used to determine these parameters.
Mechanism of Action: Targeting the Parasite's Cytoskeleton
Benzimidazole anthelmintics, including this compound, exert their effect by targeting β-tubulin, a critical protein component of microtubules.[1] Microtubules are essential for various cellular functions in parasites, including cell division (mitosis), nutrient uptake, and intracellular transport.[2] By binding to a specific site on the β-tubulin subunit, these drugs inhibit the polymerization of tubulin dimers into microtubules. This disruption of the microtubular network leads to a cascade of downstream effects, ultimately resulting in parasite death.[2] The specificity of benzimidazoles for parasitic β-tubulin over the host's (mammalian) counterpart is a key factor in their therapeutic window.
Comparative Binding Affinity for β-Tubulin
Data from studies on Haemonchus contortus, a parasitic nematode of significant veterinary importance, demonstrate the high affinity of various benzimidazoles for parasitic tubulin.
| Compound | Parameter | Value | Parasite Species | Reference |
| Mebendazole | Kₐ | (1.6 +/- 0.2) x 10⁸ M⁻¹ | Haemonchus contortus | [3] |
| Oxibendazole | Kₐ | Not Specified | Haemonchus contortus | [4] |
| Albendazole | IC₅₀ | Not Specified | Haemonchus contortus | [3][4] |
| Fenbendazole | IC₅₀ | Not Specified | Haemonchus contortus | [4] |
Note: Kₐ (association constant) is the inverse of Kd (dissociation constant). A higher Kₐ value indicates a stronger binding affinity. IC₅₀ values represent the concentration of the drug that inhibits 50% of the tubulin polymerization.
In Vitro Efficacy: Inhibition of Tubulin Polymerization
The direct effect of benzimidazoles on their target can be quantified using in vitro tubulin polymerization assays. These assays measure the formation of microtubules from purified tubulin in the presence of the compound. While specific IC50 values for this compound are not publicly available, the methodology for such an assay is well-established. The expected outcome is that this compound, like other benzimidazoles, will inhibit the polymerization of parasitic tubulin at lower concentrations than mammalian tubulin.
| Compound | Parameter | Value (µM) | Cell Line/Organism | Reference |
| Nocodazole | IC₅₀ | 2.292 | Porcine Brain Tubulin | [2] |
| Albendazole | IC₅₀ | Not Specified | Ovarian Cancer Cells | [5] |
In Vivo Efficacy: Comparative Anthelmintic Activity
The ultimate measure of an anthelmintic's effectiveness is its in vivo efficacy against parasitic infections. The data below compares the efficacy of various benzimidazoles against common gastrointestinal nematodes in livestock. Efficacy is typically measured by the percentage reduction in fecal egg counts (FECR) or worm burdens.
| Anthelmintic | Dose | Parasite Species | Host | Efficacy (%) | Reference |
| Albendazole | 7.5 mg/kg | Ostertagia ostertagi | Cattle | 93.5 (adults) | [6] |
| Albendazole | 10 mg/kg | Ostertagia ostertagi | Cattle | 94.8 (adults) | [6] |
| Fenbendazole | 10 mg/kg | Ostertagia ostertagi | Cattle | 99.2 (adults), 97.5 (inhibited larvae) | [7] |
| Mebendazole | Not Specified | Trichuris trichiura | Humans | 65.6 (Cure Rate) | [8] |
| Albendazole | 400 mg | Ascaris lumbricoides | Humans | 87.5 (Cure Rate) | [8] |
| Albendazole | 400 mg | Trichuris trichiura | Humans | 61.5 (Cure Rate) | [8] |
| Fenbendazole | 5 mg/kg | Haemonchus contortus (thiabendazole-resistant) | Sheep | 66 | [9] |
| Fenbendazole | 10 mg/kg | Haemonchus contortus (thiabendazole-resistant) | Sheep | 90 | [9] |
| Fenbendazole | 20 mg/kg | Haemonchus contortus (thiabendazole-resistant) | Sheep | 100 | [9] |
| Fenbendazole | 20 mg/kg | Trichostrongylus colubriformis (thiabendazole-resistant) | Sheep | 79 | [9] |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.
Materials:
-
Purified parasitic or mammalian tubulin
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (1 mM final concentration)
-
Glycerol (10% final concentration)
-
Test compound (this compound) at various concentrations
-
Control compounds (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture containing tubulin in General Tubulin Buffer with GTP and glycerol.
-
Add the test compound or control to the reaction mixture.
-
Incubate the plate at 37°C to initiate polymerization.
-
Measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).
-
Plot the change in OD over time to generate polymerization curves.
-
The IC50 value is determined by measuring the concentration of the compound that inhibits the rate or extent of polymerization by 50%.
Caption: Workflow for a Tubulin Polymerization Assay.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (e.g., this compound) to a macromolecule (e.g., β-tubulin).
Principle: The binding reaction is either exothermic (releases heat) or endothermic (absorbs heat). ITC measures these small heat changes to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH; and entropy, ΔS) of the interaction.
Materials:
-
Purified parasitic or mammalian β-tubulin in a suitable buffer
-
This compound solution in the same buffer
-
Isothermal titration calorimeter
Procedure:
-
Load the purified β-tubulin solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the sample cell.
-
The instrument measures the heat change after each injection.
-
The data is plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.
References
- 1. Inhibiting parasite proliferation using a rationally designed anti‐tubulin agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and anthelmintic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific interaction of benzimidazole anthelmintics with tubulin: high-affinity binding and benzimidazole resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver fluke β-tubulin isotype 2 binds albendazole and is thus a probable target of this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthelmintic activity of albendazole against gastrointestinal nematodes in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of albendazole and levamisole against gastrointestinal nematodes of sheep and goats in Morogoro, Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
Comparative pharmacokinetics of Luxabendazole and its metabolites
A comprehensive guide for researchers and drug development professionals.
Note: This guide has been prepared based on the available scientific literature for albendazole , assuming "luxabendazole" was a typographical error, as no information could be found for a compound with the latter name.
Albendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in the treatment of various parasitic worm infections in both humans and animals.[1][2] Its efficacy is highly dependent on its pharmacokinetic profile, particularly the biotransformation into its active and inactive metabolites. This guide provides a comparative overview of the pharmacokinetics of albendazole and its principal metabolites, albendazole sulfoxide and albendazole sulfone, supported by experimental data and methodologies.
Metabolic Pathway of Albendazole
Following oral administration, albendazole is poorly absorbed due to its low aqueous solubility.[3] The absorbed drug undergoes extensive first-pass metabolism in the liver, where it is rapidly oxidized into its primary active metabolite, albendazole sulfoxide. This metabolite is then further oxidized to the inactive albendazole sulfone.[1][4] The biotransformation of albendazole is primarily mediated by cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) enzymes.[5]
Comparative Pharmacokinetic Parameters
The pharmacokinetic parameters of albendazole and its metabolites can vary significantly depending on the host species, formulation, and co-administration with other substances. The following tables summarize key pharmacokinetic data from various studies.
Table 1: Pharmacokinetic Parameters of Albendazole and its Metabolites in Humans (Adolescents) [6][7][8]
| Analyte | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| Albendazole | 12.5 - 26.5 | ~2 | ~1.5 |
| Albendazole Sulfoxide | 288 - 380 | ~4 | ~7 - 8 |
| Albendazole Sulfone | 14 - 22 | ~4 | ~7 - 8 |
Data from a study in hookworm-infected adolescents after a 400 mg oral dose.
Table 2: Comparative Pharmacokinetics of Albendazole Sulfoxide in Sheep and Goats [9]
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg.h/mL) | Half-life (h) |
| Sheep | IV | 5 | - | - | 45.8 | 8.5 |
| Goat | IV | 5 | - | - | 28.9 | 5.1 |
| Sheep | SC | 5 | 1.8 | 4.0 | 42.7 | 9.2 |
| Goat | SC | 5 | 1.7 | 4.0 | 25.4 | 5.8 |
IV: Intravenous, SC: Subcutaneous, AUC: Area under the curve.
Table 3: Pharmacokinetic Parameters of Albendazole and its Sulfoxide Metabolite in Yellow River Carp [10]
| Analyte | Tissue | Cmax (µg/g or µg/mL) | Elimination Half-life (h) |
| Albendazole | Plasma | 0.70 | 19.86 |
| Liver | 2.42 | 32.07 | |
| Muscle | 0.65 | 37.92 | |
| Albendazole Sulfoxide | Plasma | 0.46 | - |
| Liver | 1.54 | - | |
| Muscle | 0.76 | - |
Following a single oral administration of 12 mg/kg body weight.
Experimental Protocols
The following sections detail typical methodologies used in the pharmacokinetic studies of albendazole.
1. Animal Studies
-
Subjects: Studies often utilize target animal species such as sheep, goats, or cattle, or laboratory models like rats.[9][11] Animals are typically healthy and acclimated to the study conditions.
-
Drug Administration: Albendazole is administered orally, often as a suspension or drench.[1][12] For comparative bioavailability studies, intravenous administration of the active metabolite, albendazole sulfoxide, may also be performed.[9]
-
Sample Collection: Blood samples are collected from the jugular vein at predetermined time points after drug administration.[9] Plasma is separated by centrifugation and stored frozen until analysis.
-
Analytical Method: Plasma concentrations of albendazole and its metabolites are determined using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][13][14]
2. Human Studies
-
Subjects: Pharmacokinetic studies in humans are often conducted in healthy volunteers or in patients with specific parasitic infections.[15][16]
-
Drug Administration: A single oral dose of albendazole is typically administered.[6] The influence of food, particularly high-fat meals, on absorption is often investigated.
-
Sample Collection: Venous blood samples are collected at various time points post-administration.[14]
-
Analytical Method: Similar to animal studies, HPLC or LC-MS/MS methods are employed for the quantification of albendazole and its metabolites in plasma.[2][14]
Experimental Workflow for a Typical Pharmacokinetic Study
Factors Influencing Pharmacokinetics
Several factors can influence the pharmacokinetics of albendazole, leading to significant inter-individual variability:
-
Food: Co-administration with a high-fat meal can significantly increase the absorption and bioavailability of albendazole.[3]
-
Formulation: Different oral formulations (e.g., suspensions, tablets, oil-based solutions) can impact the dissolution and absorption of the drug.[3]
-
Host Species: As demonstrated in the tables, there are notable differences in the metabolism and elimination of albendazole and its metabolites across different species.[9]
-
Disease State: Infections such as neurocysticercosis and echinococcosis can alter the pharmacokinetic profile of albendazole.[7]
-
Drug Interactions: Co-administration of drugs that affect CYP450 enzymes can alter the metabolism of albendazole.[17]
Conclusion
The pharmacokinetic profile of albendazole is complex, characterized by poor absorption, rapid and extensive first-pass metabolism, and significant inter-individual variability. The primary active component is the metabolite albendazole sulfoxide. Understanding the comparative pharmacokinetics in different species and the factors that influence drug exposure is crucial for optimizing dosing regimens and improving the therapeutic efficacy of albendazole in both human and veterinary medicine. Further research into novel formulations to enhance bioavailability remains an important area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Relative Bioavailability of Three Newly Developed Albendazole Formulations: a Randomized Crossover Study with Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. frontiersin.org [frontiersin.org]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. jarvm.com [jarvm.com]
- 9. Pharmacokinetics in sheep and cattle of albendazole administered by an intraruminal slow release capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bioavailability comparison between albendazole and albendazole sulphoxide in rats and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of albendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of albendazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. Metabolism of albendazole and albendazole sulphoxide by ruminal and intestinal fluids of sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Anthelmintic Effects of Luxabendazole with Ivermectin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of combining Luxabendazole with Ivermectin for broad-spectrum anthelmintic therapy. Due to a lack of direct studies on the this compound-Ivermectin combination, this document leverages experimental data from studies on Ivermectin combined with other closely related benzimidazoles, such as Albendazole (ABZ) and Fenbendazole. This approach serves as a robust proxy to assess the potential synergistic efficacy and mechanisms of action.
The co-administration of anthelmintics from different chemical classes is a key strategy to enhance efficacy and combat the growing threat of drug resistance. Combining a benzimidazole like this compound with a macrocyclic lactone like Ivermectin targets distinct biochemical pathways in parasites, often resulting in a synergistic or additive effect that is greater than the sum of the individual drugs.
Mechanisms of Action: A Two-Pronged Attack
The synergistic potential of this combination lies in their distinct and complementary mechanisms of action against parasitic helminths.
-
This compound (Benzimidazole Class) : As a benzimidazole, this compound's primary mechanism involves binding to the β-tubulin protein of the parasite[1][2]. This action inhibits the polymerization of microtubules, which are essential cytoskeletal structures. The disruption of microtubules interferes with critical cellular functions, including cell division, maintenance of cell shape, and intracellular transport of nutrients[1][2]. This ultimately leads to impaired glucose uptake, depletion of glycogen energy stores, and parasite death[1][2].
-
Ivermectin (Macrocyclic Lactone Class) : Ivermectin's primary target is the glutamate-gated chloride ion channels (GluCls) found exclusively in invertebrate nerve and muscle cells[3][4][5][6]. By binding to these channels with high affinity, Ivermectin increases the permeability of the cell membrane to chloride ions[3][6]. This influx of chloride ions causes hyperpolarization of the nerve or muscle cell, leading to flaccid paralysis and eventual death of the parasite[3][4][5][6]. Its selectivity for invertebrates makes it a safe option for mammalian hosts, who lack these specific channels and where Ivermectin does not readily cross the blood-brain barrier[3][4].
The combined action results in a powerful anthelmintic effect. While Ivermectin paralyzes the parasite, this compound simultaneously starves it by disrupting its energy metabolism and cellular structure.
Synergistic Efficacy: Experimental Data Overview
The following tables summarize quantitative data from studies evaluating the combination of Ivermectin with Albendazole or Fenbendazole against various gastrointestinal nematodes. The Faecal Egg Count Reduction Test (FECRT) is a standard method used to measure anthelmintic efficacy.
Table 1: Efficacy of Ivermectin and Albendazole Combination Against Haemonchus contortus in Sheep
| Treatment Group | Dosage | Faecal Egg Count Reduction (FECR%) | Efficacy Conclusion |
| Full-Dose Ivermectin (IVM) | Standard | 99% to 100% | Effective[7] |
| Full-Dose Albendazole (ABZ) | Standard | -467% to 89% | Resistance Suggested[7] |
| Combined IVM + ABZ | Half-Dose Each | -200% to 100% | More effective than ABZ alone [7] |
Data sourced from a study on sheep naturally infected with Haemonchus contortus. Negative FECR values indicate an increase in egg counts post-treatment.[8][7]
Table 2: Efficacy of Ivermectin and Fenbendazole Combination Against Gastrointestinal Nematodes in Goats
| Treatment Group | Dosage | Faecal Egg Count Reduction (FECR%) | Predominant Parasite |
| Fenbendazole | 10 mg/kg | 79.04% | Haemonchus contortus[9] |
| Ivermectin | 0.4 mg/kg | 87.01% | Haemonchus contortus[9] |
| Combined Fenbendazole + Ivermectin | 10 mg/kg + 0.4 mg/kg | 98.6% | Haemonchus contortus [9] |
This study highlighted that the combination of fenbendazole and ivermectin was more effective against resistant H. contortus than when the drugs were administered individually.[9]
Table 3: Efficacy of Ivermectin and Albendazole Combination Against Soil-Transmitted Helminths (STH) in Humans
| Infection | Treatment Comparison | Efficacy Outcome (Egg Reduction Rate - ERR%) |
| Ascaris lumbricoides | IVM-ABZ vs. ABZ alone | ~100% vs. 98.8%[10] |
| Trichuris trichiura | IVM-ABZ vs. ABZ alone | 93.2% vs. 61%[10] |
| Hookworm | IVM-ABZ vs. ABZ alone | 97.7% vs. 96.8%[10] |
A systematic review and meta-analysis demonstrated that the combination therapy is significantly more effective against T. trichiura and shows comparable or slightly superior efficacy against other STHs compared to albendazole monotherapy.[10]
Experimental Protocols
The primary method cited in the veterinary studies for assessing the efficacy of these anthelmintic combinations is the Faecal Egg Count Reduction Test (FECRT) .
Detailed Methodology for FECRT:
-
Animal Selection: A cohort of animals (e.g., sheep or goats) with naturally occurring gastrointestinal nematode infections and a baseline faecal egg count above a predetermined threshold (e.g., >150 eggs per gram) is selected.
-
Group Allocation: Animals are randomly allocated into different treatment groups, including a non-treated control group, monotherapy groups (Drug A alone, Drug B alone), and a combination therapy group (Drug A + Drug B).
-
Pre-Treatment Sampling (Day 0): Faecal samples are collected from each animal on Day 0, prior to treatment administration, to establish a baseline egg count.
-
Drug Administration: The anthelmintics are administered to the respective groups according to the specified dosages and routes (e.g., oral drench, subcutaneous injection).
-
Post-Treatment Sampling: Faecal samples are collected again from all animals at specific time points post-treatment, typically between 7 and 14 days.
-
Egg Counting: The number of nematode eggs per gram (EPG) of faeces is determined for each sample using a standardized technique, such as the modified McMaster technique.
-
Calculation of FECR%: The percentage reduction in faecal egg count is calculated for each treatment group relative to the control group using the following formula: FECR (%) = 100 × [1 – (T2 / C2)] where T2 is the mean EPG of the treated group post-treatment, and C2 is the mean EPG of the control group post-treatment.
-
Efficacy Determination: The combination is considered effective if the FECR is ≥95%. Resistance is suspected if the FECR is less than 95%.
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the dual mechanism of action and a typical experimental workflow for assessing synergistic efficacy.
Caption: Dual mechanisms of action for Ivermectin and this compound leading to parasite death.
Caption: Experimental workflow for the Faecal Egg Count Reduction Test (FECRT).
References
- 1. Albendazole - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Ivermectin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effectiveness of Ivermectin and Albendazole against Haemonchus contortus in Sheep in West Java, Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of Ivermectin and Albendazole against Haemonchus contortus in Sheep in West Java, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luvas.edu.in [luvas.edu.in]
- 10. Efficacy and safety of ivermectin–albendazole combination versus ivermectin or albendazole monotherapy in soil-transmitted helminthiasis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Luxabendazole and Triclabendazole for the Treatment of Fascioliasis
A comprehensive guide for researchers and drug development professionals on the efficacy, mechanisms of action, and experimental evaluation of two key benzimidazoles in the management of fascioliasis.
Fascioliasis, a parasitic disease caused by the liver flukes Fasciola hepatica and Fasciola gigantica, poses a significant threat to both human and animal health. Effective treatment relies on a limited number of anthelmintic drugs, with benzimidazoles playing a crucial role. This guide provides a detailed comparison of two such compounds: Triclabendazole, the current standard of care for human fascioliasis, and Luxabendazole, a related benzimidazole with demonstrated efficacy in veterinary medicine.
Executive Summary
Triclabendazole stands as the cornerstone for treating human fascioliasis, with extensive clinical data supporting its high cure rates against both mature and immature flukes. In contrast, the evaluation of this compound for fascioliasis is predominantly based on veterinary studies, where it has shown high efficacy against adult Fasciola hepatica in sheep. Direct comparative clinical trials in humans are currently unavailable, limiting a direct performance assessment. This guide synthesizes the existing data to offer a comprehensive overview for the scientific community.
Efficacy Data: A Tale of Two Settings
The available efficacy data for Triclabendazole in humans is robust, derived from numerous clinical trials. For this compound, the primary data comes from a study in naturally infected sheep.
Table 1: Comparative Efficacy of Triclabendazole in Human Clinical Trials
| Study (Location) | Drug Regimen | Number of Patients (n) | Cure Rate (%) | Time Point of Assessment | Citation |
| El-Morshedy et al. (Egypt) | 10 mg/kg single dose | 68 | 79.4% | 5 weeks post-treatment | [1] |
| El-Morshedy et al. (Egypt) | 10 mg/kg, 2 doses on consecutive days | 66 | 93.9% | 5 weeks post-treatment | [1] |
| Apt et al. (Chile) | 10 mg/kg single dose | 24 | 79.2% | 2 months post-treatment | [2] |
| Massoud et al. (Iran) | 5 mg/kg, 3 days | - | 86.6% | 60 days post-treatment | [3] |
| Review Data (Various) | 10 mg/kg single or two 5 mg/kg doses | - | 70% - 100% | Day 60 | [4] |
Table 2: Efficacy of this compound against Fasciola hepatica in Sheep
| Dose (mg/kg body weight) | Efficacy against Adult F. hepatica (%) | Citation |
| 10.0 | 97.6% | [5] |
| 12.5 | 97.6% | [5] |
Mechanisms of Action: Targeting the Parasite's Cytoskeleton
Both this compound and Triclabendazole are benzimidazoles, a class of anthelmintics known to interfere with the parasite's microtubule synthesis.
Triclabendazole: The precise mechanism of action for Triclabendazole is not fully elucidated but is understood to involve the disruption of microtubule-based processes within the parasite.[4] It and its active metabolites are absorbed by the fluke's tegument (outer surface), leading to disruption of the surface structure, inhibition of motility, and interference with essential cellular functions.[6] This ultimately results in parasite death.
This compound: As a benzimidazole, this compound's mechanism of action is presumed to be similar to other drugs in its class, primarily through the inhibition of tubulin polymerization, which is essential for the formation of microtubules. This disruption of the cytoskeleton affects vital cellular processes in the parasite.
Caption: General mechanism of action for benzimidazoles against Fasciola.
Experimental Protocols: A Framework for Evaluation
The assessment of anthelmintic efficacy in fascioliasis predominantly relies on the reduction of parasite egg output in fecal samples.
Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test (FECRT) is a standardized method used to assess the efficacy of an anthelmintic drug.[7][8] The general protocol involves:
-
Pre-treatment Sampling: Collection of fecal samples from infected individuals before drug administration.
-
Drug Administration: The test drug (e.g., this compound or Triclabendazole) is administered at a specified dosage.
-
Post-treatment Sampling: Fecal samples are collected again at a defined interval after treatment (e.g., 14 or 21 days).
-
Egg Counting: The number of Fasciola eggs per gram of feces (EPG) is determined for both pre- and post-treatment samples using a standardized technique (e.g., sedimentation method).
-
Efficacy Calculation: The percentage reduction in the mean EPG is calculated to determine the drug's efficacy.
Caption: A generalized workflow for the Fecal Egg Count Reduction Test.
Human Clinical Trial Design for Fascioliasis
Clinical trials evaluating treatments for human fascioliasis typically follow an open-label, non-comparative design due to the ethical considerations of using a placebo when an effective treatment is available.[4]
Key components of a typical clinical trial protocol include:
-
Patient Selection: Inclusion criteria often require parasitological confirmation of Fasciola infection (eggs in feces).[4]
-
Drug Administration: A standardized dose of the investigational drug is administered. For Triclabendazole, this has ranged from a single 10 mg/kg dose to repeated doses.[1][4]
-
Efficacy Assessment: The primary endpoint is typically the parasitological cure rate, defined as the absence of Fasciola eggs in fecal samples at a specified time point post-treatment (e.g., 60 days).[4]
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
Caption: A simplified workflow for a human clinical trial of a fascioliasis drug.
Conclusion and Future Directions
Triclabendazole remains the drug of choice for human fascioliasis, supported by a wealth of clinical evidence.[9] this compound has demonstrated significant potential as a fasciolicide in veterinary medicine. However, to establish its role in human medicine, further research, including in vitro studies on its activity against human isolates of Fasciola and, ultimately, well-designed clinical trials, are imperative. The development of alternative and combination therapies is also crucial to address the emerging threat of Triclabendazole resistance.[6][10] This comparative guide highlights the current state of knowledge and underscores the need for continued research to broaden the therapeutic arsenal against this neglected tropical disease.
References
- 1. Triclabendazole in the treatment of human fascioliasis: a community-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of human chronic fascioliasis with triclabendazole: drug efficacy and serologic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjiri.iums.ac.ir [mjiri.iums.ac.ir]
- 4. academic.oup.com [academic.oup.com]
- 5. Activity of this compound against liver flukes, gastrointestinal roundworms, and lungworms in naturally infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 8. Composite faecal egg count reduction test to detect resistance to triclabendazole in Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Drug resistance in liver flukes - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
